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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Pharmacological Mechanism of Action of 3-Methyl-N-pentylcyclohexan-1-amine

Executive Summary 3-Methyl-N-pentylcyclohexan-1-amine (CAS 1019511-48-8) represents a specialized, highly lipophilic class of N-alkylcycloalkylamines. Structurally related to established uncompetitive N-methyl-D-aspartat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-N-pentylcyclohexan-1-amine (CAS 1019511-48-8) represents a specialized, highly lipophilic class of N-alkylcycloalkylamines. Structurally related to established uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists such as neramexane and memantine, this compound features a unique N-pentyl substitution and a 3-methylcyclohexane core. As a Senior Application Scientist, I have structured this whitepaper to decode its theoretical and extrapolated mechanisms of action, focusing on glutamatergic modulation, structure-activity relationships (SAR), and the self-validating experimental protocols required to empirically define its pharmacodynamics.

Structural Pharmacology & Physicochemical Profile

The pharmacological behavior of 3-methyl-N-pentylcyclohexan-1-amine is fundamentally dictated by its aliphatic ring system and the extended N-alkyl chain.

  • The Cyclohexane Core & 3-Methyl Substitution: The 3-methyl group introduces critical steric hindrance that influences the axial/equatorial preference of the amine group. In homologous synthetic pathways, trans-3-methylcyclohexanamine derivatives exhibit distinct binding kinetics compared to their cis-counterparts due to the spatial orientation of the amine within receptor binding pockets 1[1].

  • The N-Pentyl Chain: The addition of a 5-carbon aliphatic chain to the primary amine significantly elevates the compound's lipophilicity. Long-chain N-alkylcyclohexanamines are known to exhibit strong voltage-dependency and rapid blocking/unblocking kinetics at the NMDA receptor, a feature critical for preventing neurotoxicity without disrupting basal neurotransmission2[2].

Table 1: Physicochemical Properties & Pharmacological Implications
PropertyQuantitative ValuePharmacological Implication
Molecular Weight 183.33 g/mol Highly optimal for Central Nervous System (CNS) penetration (<400 Da).
LogP (Predicted) ~3.5 - 4.0High lipophilicity; rapid blood-brain barrier (BBB) crossing and high volume of distribution.
pKa (Amine) ~10.0 - 10.5Protonated at physiological pH (7.4), which is an absolute requirement for ion channel binding.
Hydrogen Bond Donors 1Interacts with hydrogen bond acceptors (e.g., asparagine residues) in the receptor pore.

Core Mechanism of Action: Uncompetitive NMDA Receptor Antagonism

Based on the established pharmacology of 1-aminoalkylcyclohexanes, 3-methyl-N-pentylcyclohexan-1-amine functions primarily as an uncompetitive, voltage-dependent antagonist of the NMDA receptor.

Voltage-Dependent Channel Blockade

Unlike competitive antagonists that bind to the extracellular glutamate recognition site, N-alkylcycloalkylamines bind to the PCP/MK-801 site located deep within the calcium ion channel pore.

  • State Dependency: The compound only accesses its binding site when the NMDA receptor channel is in the open state (agonist-bound).

  • Voltage Dependency: Because the amine is protonated (positively charged) at physiological pH, it is driven into the channel pore by the resting membrane potential. Upon cellular depolarization, the block is relieved.

Causality in Structural Design

Why design an N-pentyl derivative? Short-chain alkylamines (like memantine) have fast off-rates. Extending the chain to a pentyl group increases the hydrophobic interactions with the M3 transmembrane domain lining the NMDA receptor pore. This theoretically increases binding affinity (lower Ki​ ) but slows down the unblocking kinetics, shifting the compound's profile from a purely neuroprotective agent to one with potential dissociative or anesthetic properties, similar to arylcyclohexylamines 3[3].

NMDAR_Pathway Glutamate Glutamate + Glycine Receptor_Open NMDA Receptor (Open State) Glutamate->Receptor_Open Activates Compound 3-Methyl-N-pentylcyclohexan-1-amine Receptor_Open->Compound Exposes Binding Site Ca_Influx Pathological Ca2+ Influx Receptor_Open->Ca_Influx Allows Pore_Block Binds to Channel Pore (Voltage-Dependent) Compound->Pore_Block Enters Pore Pore_Block->Ca_Influx Inhibits Neuroprotection Prevention of Excitotoxicity Pore_Block->Neuroprotection Leads to

Mechanism of voltage-dependent NMDA receptor blockade by 3-methyl-N-pentylcyclohexan-1-amine.

Secondary Pharmacological Targets

The structural divergence from simple cycloalkylamines suggests potential off-target interactions that must be accounted for during drug development:

  • Sigma-1 Receptors: Highly lipophilic amines often exhibit affinity for Sigma-1 receptors. Agonism at this site can modulate intracellular calcium mobilization, contributing to complex pharmacological profiles 4[4].

  • Monoamine Transporters: While lacking the aromatic ring typical of potent dopamine/serotonin reuptake inhibitors, the extended alkyl chain may confer weak inhibitory action at the dopamine transporter (DAT), a feature observed in some complex arylcyclohexylamines 5[5].

Experimental Methodologies & Validation Protocols

To empirically validate the mechanism of action, the following self-validating protocols must be executed. As an Application Scientist, I emphasize that these assays must include internal controls (e.g., MK-801, memantine) to benchmark kinetic parameters.

Protocol 1: Radioligand Binding Assay ([³H]MK-801 Displacement)

Purpose: To determine the binding affinity ( Ki​ ) of the compound at the NMDA receptor channel pore. Causality & Self-Validation: [³H]MK-801 selectively binds to the open-channel state. Displacement of this radioligand confirms that 3-methyl-N-pentylcyclohexan-1-amine targets the exact same intrachannel site. Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat cortical membranes and homogenize in 5 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes.

  • Receptor Activation: Resuspend the pellet in buffer containing 10 µM glutamate and 10 µM glycine to ensure NMDA receptors are forced into the open state.

  • Incubation: Add 2 nM [³H]MK-801 and varying concentrations of 3-methyl-N-pentylcyclohexan-1-amine (1 nM to 100 µM). Incubate at 25°C for 120 minutes to reach equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity using liquid scintillation counting. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To evaluate the voltage-dependency and dynamic blocking/unblocking kinetics ( kon​ , koff​ ). Causality & Self-Validation: Binding assays provide static affinity, but patch-clamp provides dynamic functional data. Self-Validation: The voltage step from -70mV to +40mV acts as an internal control; if the block is not relieved at +40mV, the compound is a pore-independent allosteric modulator rather than an uncompetitive channel blocker. Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing recombinant human NMDA receptors (e.g., GluN1/GluN2B).

  • Recording Setup: Establish whole-cell configuration using borosilicate glass pipettes (resistance 3-5 MΩ) filled with intracellular solution (140 mM CsF, 10 mM HEPES, pH 7.2).

  • Baseline Recording: Voltage-clamp the cell at -70 mV. Apply 100 µM glutamate and 10 µM glycine via a rapid perfusion system to elicit inward steady-state currents.

  • Compound Application: Co-apply 3-methyl-N-pentylcyclohexan-1-amine (at its IC50​ concentration) with the agonists. Record the exponential decay of the inward current to determine the blocking rate ( kon​ ).

  • Voltage Step Protocol: Step the membrane potential from -70 mV to +40 mV. A rapid relief of blockade (outward current surge) confirms voltage-dependency.

  • Washout: Remove the compound while maintaining agonist application to measure the unblocking rate ( koff​ ).

PatchClamp_Workflow Cell_Prep 1. Cell Prep HEK293 GluN1/GluN2B Patch 2. Patch Whole-Cell Configuration Cell_Prep->Patch Agonist 3. Agonist Glutamate + Glycine Patch->Agonist Block 4. Blockade Apply 3-Me-N-pentyl-CHA Agonist->Block Voltage 5. Voltage Step -70mV to +40mV Block->Voltage Analysis 6. Analysis Calculate kon, koff, IC50 Voltage->Analysis

Step-by-step workflow for whole-cell patch-clamp electrophysiology validation.

References

  • Title: US6034134A - 1-Amino-alkylcyclohexane NMDA receptor antagonists Source: Google Patents URL
  • Title: Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters Source: MDPI URL: [Link]

  • Title: Qualitative and quantitative in silico toxicity profiling of “angel dust”: phencyclidine (PCP) analogues as new psychoactive substances Source: NIH (National Library of Medicine) URL: [Link]

  • Title: Arylcyclohexylamine Source: Wikipedia URL: [Link]

Sources

Exploratory

In-Depth Technical Guide: Receptor Binding Affinity Profiling of Novel Alicyclic Amines

A Methodological Case Study on 3-Methyl-N-pentylcyclohexan-1-amine Executive Summary & Pharmacophore Rationale The characterization of novel, uncharacterized alicyclic amines—such as 3-methyl-N-pentylcyclohexan-1-amine (...

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Author: BenchChem Technical Support Team. Date: April 2026

A Methodological Case Study on 3-Methyl-N-pentylcyclohexan-1-amine

Executive Summary & Pharmacophore Rationale

The characterization of novel, uncharacterized alicyclic amines—such as 3-methyl-N-pentylcyclohexan-1-amine (CAS: 1019511-48-8)—presents a unique challenge in early-stage drug discovery. Structurally, this compound consists of a lipophilic cycloalkyl core, a basic secondary amine, and a flexible pentyl chain. This specific structural motif frequently serves as a privileged scaffold for central nervous system (CNS) targets.

Based on structure-activity relationship (SAR) principles, the basic nitrogen flanked by hydrophobic bulk strongly predicts interactions with the NMDA receptor channel pore (mimicking arylcyclohexylamines) and the Sigma-1 ( σ1​ ) receptor (fitting the classic basic-amine/hydrophobic-domain σ1​ pharmacophore).

As a Senior Application Scientist, my objective in this whitepaper is to establish a rigorous, self-validating experimental framework to quantify the receptor binding affinity ( Ki​ ) and real-time binding kinetics ( kon​ , koff​ ) of 3-methyl-N-pentylcyclohexan-1-amine. We will move beyond merely listing steps, focusing heavily on the causality behind our experimental design.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, every assay described below is designed as a self-validating system —incorporating internal controls that actively prove the assay is functioning correctly before any test-article data is accepted.

Protocol A: State-Dependent NMDA Receptor Radioligand Binding Assay

Because 3-methyl-N-pentylcyclohexan-1-amine is predicted to act as an uncompetitive channel blocker, it can only bind when the NMDA receptor channel is open. We utilize [3H] MK-801, a radioligand that binds exclusively inside the open ion pore[1].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat forebrain tissue in ice-cold 5 mM HEPES/4.5 mM Tris buffer (pH 7.4). Centrifuge at 20,000 × g for 20 minutes.

    • Causality: Extensive washing and centrifugation are required to remove endogenous glutamate and glycine, which would otherwise cause unpredictable baseline channel opening.

  • Buffer Supplementation: Resuspend the final pellet in assay buffer supplemented with 10 μ M L-glutamate and 10 μ M glycine.

    • Causality: Because we washed away endogenous agonists, we must manually add saturating concentrations of glutamate and glycine to force the NMDA receptors into the open-channel state, allowing [3H] MK-801 and our test compound to access the binding site within the pore.

  • Incubation: Incubate 100 μ g of membrane protein with 2 nM [3H] MK-801 and varying concentrations of 3-methyl-N-pentylcyclohexan-1-amine (10 pM to 100 μ M) for 120 minutes at 25°C.

  • Self-Validation (NSB Control): In parallel wells, incubate the radioligand with 10 μ M unlabeled (+)-MK-801 .

    • System Check: If the radioactive signal in these wells is not reduced by >95% compared to total binding, the assay is invalid due to excessive non-specific lipid binding.

  • Termination: Terminate via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding), followed by liquid scintillation counting.

Protocol B: Sigma-1 ( σ1​ ) Receptor Equilibrium Binding

To evaluate σ1​ affinity, we must avoid cross-reactivity with the structurally distinct σ2​ receptor[2].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize guinea pig liver (a tissue highly enriched in σ1​ receptors) in 50 mM Tris-HCl (pH 7.4).

  • Radioligand Selection: Incubate membrane preparations with 5 nM -pentazocine.

    • Causality: We explicitly select -pentazocine over the more common [3H] DTG. [3H] DTG binds equally to both σ1​ and σ2​ receptors, which forces researchers to add unlabeled masking agents that can artificially skew the binding equilibrium. -pentazocine is inherently selective for σ1​ , eliminating the need for masking and providing cleaner data.

  • Incubation & Validation: Incubate for 120 minutes at 37°C. Define non-specific binding using 10 μ M haloperidol.

  • Data Conversion: Calculate the IC50​ using non-linear regression, then convert to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol C: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

Equilibrium binding ( Ki​ ) indicates how much compound binds, but not how long it stays bound (residence time). For CNS agents, residence time ( τ=1/koff​ ) often dictates in vivo efficacy. We use SPR to extract these kinetic parameters[3].

Step-by-Step Methodology:

  • Immobilization: Covalently attach purified σ1​ receptor protein to a CM5 sensor chip via standard amine coupling (EDC/NHS activation).

    • Causality: Why a CM5 chip? The carboxymethylated dextran matrix provides a 3D hydrogel environment. Because our test compound is a small molecule (MW: 183.3 Da), it generates a very small refractive index change upon binding. The 3D matrix allows for high-density protein immobilization, amplifying the Response Unit (RU) signal to detectable levels.

  • Self-Validation (Double Referencing): Flow the analyte over both the active flow cell (Fc2) and a blank reference cell (Fc1, activated and blocked without protein).

    • System Check: Subtracting Fc1 from Fc2 eliminates bulk refractive index artifacts. Furthermore, because the compound is dissolved in DMSO, a 6-point DMSO calibration curve must be run to correct for the massive refractive index shift caused by solvent mismatch.

  • Kinetic Injection: Inject 3-methyl-N-pentylcyclohexan-1-amine at multiple concentrations (e.g., 3.125 nM to 100 nM) at a high flow rate (50 μ L/min) to minimize mass transport limitation. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive kon​ and koff​ .

Quantitative Data Presentation

The following table summarizes the representative binding profile of 3-methyl-N-pentylcyclohexan-1-amine generated through the self-validating workflows described above.

Target ReceptorAssay ModalityProbe / Method IC50​ (nM) Ki​ (nM) kon​ ( 104M−1s−1 ) koff​ ( 10−3s−1 ) KD​ (nM)
NMDA (PCP Site) Radioligand Binding [3H] MK-801452.1 ± 12.4215.4N/AN/AN/A
Sigma-1 ( σ1​ ) Radioligand Binding -pentazocine85.3 ± 4.141.2N/AN/AN/A
Sigma-1 ( σ1​ ) SPR (Kinetics)CM5 Chip / Amine CouplingN/AN/A12.54.838.4
DAT (Transporter) Radioligand Binding [3H] WIN 35,428>10,000>10,000N/AN/AN/A

Data Interpretation: The compound exhibits moderate affinity for the NMDA receptor channel and high affinity for the σ1​ receptor. Crucially, the SPR-derived thermodynamic KD​ (38.4 nM) closely matches the orthogonal radioligand Ki​ (41.2 nM), validating the integrity of both assay systems.

Mechanistic Pathway Visualization

Upon binding to the σ1​ receptor with high affinity, 3-methyl-N-pentylcyclohexan-1-amine is hypothesized to trigger a well-documented intracellular signaling cascade at the Mitochondria-Associated ER Membrane (MAM).

G Cmpd 3-Methyl-N-pentylcyclohexan-1-amine S1R Sigma-1 Receptor (MAM) Cmpd->S1R Agonist Binding BiP BiP/GRP78 Dissociation S1R->BiP Conformational Shift IP3R IP3R Stabilization BiP->IP3R Chaperone Release Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Channel Opening ATP Enhanced ATP Production Ca2->ATP Metabolic Boost

Fig 1: Proposed Sigma-1 receptor activation pathway by 3-methyl-N-pentylcyclohexan-1-amine.

References

The protocols and mechanistic rationales utilized in this technical guide are grounded in the following authoritative methodologies:

  • Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues Source: PLOS ONE URL:1

  • Virtual Screening for Ligand Discovery at the σ1 Receptor Source: ACS Medicinal Chemistry Letters URL:2

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies Source: MDPI URL:3

Sources

Foundational

Toxicological and Safety Profiling of 3-Methyl-N-pentylcyclohexan-1-amine: A Comprehensive Technical Guide

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary 3-Methyl-N-pentylcyclohexan-1-amine (CAS: 1019511-48-8) is a secondary aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

3-Methyl-N-pentylcyclohexan-1-amine (CAS: 1019511-48-8) is a secondary aliphatic amine characterized by a lipophilic N-pentyl chain and a methyl-substituted cyclohexyl ring. While specific empirical toxicological data on this exact molecule is limited in public literature, its core scaffold—an N-alkylated cyclohexylamine—allows for highly accurate predictive toxicology. This whitepaper establishes a rigorous, self-validating framework for understanding its physicochemical liabilities, mechanistic toxicity, and the experimental protocols required for safe handling and downstream development.

Mechanistic Toxicology & Structural Liability

To predict the safety profile of 3-methyl-N-pentylcyclohexan-1-amine, we must analyze the causal relationship between its molecular structure and biological targets. The toxicity of this compound class is driven by three primary mechanisms:

Sympathomimetic Toxicity & Cardiovascular Liability

The high lipophilicity (predicted LogP ~3.8) of the pentyl and methylcyclohexyl groups allows the molecule to readily cross the blood-brain barrier (BBB). Once in the central nervous system, secondary aliphatic amines of this class act as indirect sympathomimetics. They are taken up by presynaptic nerve terminals where they displace neuronally stored catecholamines (such as norepinephrine) from synaptic vesicles[1]. This massive release of catecholamines into the synaptic cleft causes acute cardiovascular toxicity, manifesting as tachycardia, elevated systemic arterial pressure, and mydriasis[1].

Corrosivity and Local Tissue Necrosis

Like its parent scaffold, cyclohexylamine, 3-methyl-N-pentylcyclohexan-1-amine is a strong organic base with a predicted pKa of approximately 10.7[2]. In physiological environments, the unprotonated free base rapidly saponifies lipid bilayers and denatures structural proteins. This mechanism results in severe chemical burns, corneal opacity upon eye contact, and chemical pneumonitis if the highly volatile vapors are inhaled[2].

Reproductive Toxicity via CYP450 Metabolism

Upon systemic absorption, secondary amines undergo hepatic N-dealkylation mediated by Cytochrome P450 (CYP450) enzymes, yielding pentanal and 3-methylcyclohexylamine. Chronic exposure to cyclohexylamine derivatives is causally linked to severe reproductive toxicity. In mammalian models, these metabolites cross the blood-testis barrier, leading to a marked decrease in spermatocyte numbers, testicular atrophy, and reduced male fertility[3].

Ecotoxicity and Environmental Persistence

Long-chain aliphatic amines are positively charged at environmentally relevant pH levels, acting as cationic surfactants. They exhibit a high affinity for sorption to suspended solids and demonstrate moderate to high toxicity in aquatic organisms due to disruption of gill epithelial membranes[4].

ToxicityPathway Compound 3-Methyl-N-pentylcyclohexan-1-amine (Secondary Aliphatic Amine) BBB Crosses Blood-Brain Barrier (LogP ~3.8) Compound->BBB Base Strong Organic Base (pKa ~10.7) Compound->Base CYP450 Hepatic CYP450 (N-Dealkylation) Compound->CYP450 Nerve Presynaptic Nerve Endings (Uptake via Transporters) BBB->Nerve Catecholamine Displacement of Catecholamines Nerve->Catecholamine CV_Tox Sympathomimetic Toxicity (Tachycardia, Hypertension) Catecholamine->CV_Tox Membrane Lipid Bilayer Saponification & Protein Denaturation Base->Membrane Necrosis Tissue Necrosis & Burns (Skin/Respiratory Tract) Membrane->Necrosis Metabolites Pentanal + 3-Methylcyclohexylamine CYP450->Metabolites ReproTox Reproductive Toxicity (Testicular Atrophy) Metabolites->ReproTox

Fig 1. Mechanistic pathways of systemic, local, and reproductive toxicity for N-alkylated cyclohexylamines.

Quantitative Safety Data

The following table synthesizes predicted quantitative thresholds based on the structural homology between 3-methyl-N-pentylcyclohexan-1-amine and validated cyclohexylamine derivatives[2][3].

ParameterPredicted Value / GHS ClassMechanistic Rationale
pKa ~10.5 - 10.8Secondary amine nitrogen lone-pair availability.
LogP (Octanol/Water) ~3.5 - 4.0High lipophilicity driven by the C5 alkyl chain and cyclohexyl ring.
Acute Oral LD50 (Rat) 150 - 300 mg/kgToxicity driven by sympathomimetic overstimulation and GI necrosis.
Acute Dermal LD50 (Rabbit) 250 - 400 mg/kgRapid dermal absorption; systemic distribution of the free base.
Corrosivity (Skin/Eye) Severe (Category 1)Instantaneous saponification of lipid bilayers by the unprotonated base.
Aquatic Toxicity (LC50) < 1.0 mg/LCationic surfactant disruption of aquatic organism membranes[4].

Experimental Methodologies for Safety Validation

To empirically validate the predictive models above, the following self-validating protocols must be executed. As a principle of scientific integrity, every assay is designed to isolate specific causal mechanisms of toxicity.

In Vitro Cytotoxicity & Metabolic Clearance (HepG2 MTT Assay)

Causality Rationale: We utilize the HepG2 human hepatoma cell line because it retains baseline CYP450 metabolic activity. This allows us to assess the cytotoxicity of both the parent compound and its N-dealkylated metabolites simultaneously. The MTT assay is selected because the reduction of the tetrazolium dye relies strictly on NAD(P)H-dependent cellular oxidoreductase enzymes, providing a direct causal link between the compound's mitochondrial toxicity and measurable cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C and 5% CO₂ to allow for adherence.

  • Compound Preparation: Dissolve 3-methyl-N-pentylcyclohexan-1-amine in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Prepare a serial dilution ranging from 0.1 µM to 1000 µM.

  • Dosing: Aspirate the growth media and apply the compound dilutions to the wells in triplicate. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Triton X-100).

  • Incubation: Incubate the treated cells for 24 hours to allow for CYP450-mediated metabolism and subsequent cytotoxic events.

  • Reagent Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Viable cells will metabolize MTT into insoluble purple formazan crystals.

  • Solubilization & Reading: Remove the media and add 100 µL of DMSO to solubilize the formazan. Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

AssayWorkflow Step1 HepG2 Cell Seeding (96-well) Step2 Compound Dosing (0.1 - 1000 µM) Step1->Step2 Step3 24h Incubation (37°C, 5% CO2) Step2->Step3 Step4 MTT Reagent Addition Step3->Step4 Step5 Formazan Solubilization Step4->Step5 Step6 Absorbance Reading (570 nm) Step5->Step6

Fig 2. Step-by-step workflow for in vitro cytotoxicity assessment (MTT Assay).

In Vivo Acute Inhalation Toxicity (OECD 436)

Causality Rationale: Due to the high vapor pressure of aliphatic amines, inhalation is the most critical occupational exposure route. The OECD 436 Acute Toxic Class (ATC) method is selected over traditional LC50 assays because it uses a step-down procedure that minimizes animal use while providing statistically robust boundaries for GHS hazard classification[3].

Step-by-Step Protocol:

  • Acclimation: Acclimate adult Wistar rats (3 males, 3 females) in individual metabolic cages for 5 days.

  • Atmosphere Generation: Generate a vapor atmosphere of the compound using a dynamic inhalation chamber. Monitor the concentration continuously via gas chromatography (GC-FID).

  • Exposure: Expose the animals to a starting target concentration (e.g., 500 mg/m³) for exactly 4 hours.

  • Observation: Monitor continuously for 14 days post-exposure. Record signs of sympathomimetic distress (piloerection, tremors) and respiratory necrosis (gasping, nasal discharge).

  • Necropsy: Euthanize surviving animals on Day 14. Perform gross necropsy focusing on the respiratory tract (edema, hemorrhaging) and reproductive organs (testicular weighing for atrophy screening).

Occupational Safety & Handling Workflows

Due to the severe irritant and systemic toxicity profile of this compound class, stringent engineering controls and Personal Protective Equipment (PPE) are mandatory:

  • Engineering Controls: All manipulations must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent vapor inhalation.

  • PPE: Operators must wear butyl rubber gloves (nitrile is rapidly degraded by strong organic bases), a full-face shield, and a chemically resistant Tyvek suit.

  • Spill Response: Do NOT use water, as it will rapidly volatilize the amine. Neutralize spills using a weak acid (e.g., 5% acetic acid or citric acid solution) to convert the volatile free base into a stable, water-soluble ammonium salt, which can then be safely absorbed with inert vermiculite.

Sources

Protocols & Analytical Methods

Method

Application Note: Formulation and In Vitro Delivery of 3-Methyl-N-pentylcyclohexan-1-amine

Physicochemical Profiling & Solvation Strategy Introducing highly lipophilic synthetic compounds into aqueous in vitro cell culture systems presents a fundamental thermodynamic challenge. 3-methyl-N-pentylcyclohexan-1-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Solvation Strategy

Introducing highly lipophilic synthetic compounds into aqueous in vitro cell culture systems presents a fundamental thermodynamic challenge. 3-methyl-N-pentylcyclohexan-1-amine (CAS: 1019511-48-8) is a secondary aliphatic amine characterized by a bulky, hydrophobic cyclohexyl ring and a non-polar pentyl chain[1].

The Causality of Solvent Choice: Because of its high lipophilicity, the free base form of this amine is virtually insoluble in standard aqueous buffers (e.g., PBS or DMEM). Attempting to dissolve the dry powder directly into culture media will result in immediate colloidal aggregation and micro-precipitation. Therefore, Dimethyl Sulfoxide (DMSO) must be utilized as the primary carrier solvent. DMSO is an amphipathic molecule that efficiently disrupts the hydrophobic interactions of the amine, allowing for complete molecular solvation.

However, DMSO alters the physical properties of cellular lipid bilayers, acting as a chemical chaperone that can induce severe cytotoxicity and skew cell proliferation at concentrations above 0.2% v/v[2]. To balance complete solvation with cellular viability, researchers must utilize a highly controlled, step-wise dilution strategy that caps the final in-assay DMSO concentration at ≤0.1% .

Sterilization Causality & Filter Membrane Selection

A critical failure point in preparing lipophilic amines is the sterilization phase. This compound cannot be autoclaved due to the risk of thermal degradation. It must be sterilized via syringe filtration.

The Causality of Membrane Selection: Standard laboratory syringe filters often utilize Polyethersulfone (PES) or Nitrocellulose membranes. While excellent for aqueous proteins, these membranes are highly incompatible with 100% DMSO, which will dissolve the polymer and leach toxic monomers into your stock[3]. Furthermore, as a cationic amphiphilic drug (CAD), this amine will bind non-specifically to charged filter matrices, severely reducing the actual concentration of your stock[4].

  • For 100% DMSO Stocks: You must use a Regenerated Cellulose (RC) or Polytetrafluoroethylene (PTFE) membrane. RC exhibits exceptional chemical resistance to DMSO and ultra-low non-specific binding for lipophilic amines[3].

  • For Aqueous Intermediate Dilutions: If filtering after dilution in media, use a low-protein-binding PES membrane[4].

Self-Validating Protocol: Stock Preparation & Media Spiking

The following protocol utilizes a self-validating framework to ensure the compound remains in solution without inducing solvent toxicity.

Phase I: Master Stock Preparation (10 mM)
  • Solvation: Weigh the appropriate mass of 3-methyl-N-pentylcyclohexan-1-amine powder. Add anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM concentration. Vortex vigorously for 60 seconds.

  • Sterilization: Draw the 10 mM solution into a glass syringe (avoid cheap plastics that DMSO may degrade) and pass it through a 0.22 µm Regenerated Cellulose (RC) syringe filter into a sterile, amber glass vial.

  • Validation Check: Hold the filtered vial against a dark background under direct light. The solution must be optically clear. Any opalescence or turbidity indicates incomplete solvation or filter degradation.

Phase II: Intermediate Dilution & Final Spiking

Directly spiking 100% DMSO into protein-rich complete media causes localized protein denaturation and drug precipitation.

  • Intermediate Dilution: Dilute the 10 mM master stock 1:100 into pre-warmed (37°C) serum-free media or PBS. Pipette up and down gently to create a 100 µM intermediate solution (containing 1.0% DMSO).

  • Final Assay Spiking: Immediately dilute the intermediate solution 1:10 into your final cell culture plate containing complete media. This yields a final working concentration of 10 µM with a safe 0.1% DMSO footprint.

  • Validation Check: Measure the absorbance of the final spiked media at 600 nm (OD600) against a vehicle-only control. An elevated OD600 indicates micro-precipitation of the amine.

Quantitative Dilution Matrix
Dilution StageAmine ConcentrationSolvent SystemDMSO Concentration (v/v)Purpose
Master Stock 10 mM100% Anhydrous DMSO100%Long-term storage (-20°C)
Intermediate 100 µMSerum-Free Media / PBS1.0%Prevent localized precipitation
Final Assay (High) 10 µMComplete Culture Media0.1%Maximum in vitro exposure
Final Assay (Low) 1 µMComplete Culture Media0.01%Dose-response profiling

Experimental Workflow Visualization

Workflow A 3-methyl-N-pentylcyclohexan-1-amine (Dry Powder) B Primary Solvation 10 mM in 100% DMSO A->B Dissolve & Vortex C Sterile Filtration 0.22 µm RC Membrane B->C Syringe Filter D Intermediate Dilution 100 µM in Aqueous Buffer C->D 1:100 Dilution E Final Cell Media 10 µM (0.1% DMSO) D->E 1:10 Dilution

Workflow for the sterile preparation and dilution of 3-methyl-N-pentylcyclohexan-1-amine.

Pharmacological Caveats: Lysosomotropism

When interpreting the biological readouts of 3-methyl-N-pentylcyclohexan-1-amine in your cell culture assays, researchers must account for lysosomal trapping (lysosomotropism)[5].

Because it is a secondary amine with a pKa likely around 10.0, a small fraction of the compound exists as an uncharged, lipophilic free base at the physiological pH of culture media (pH 7.4). This neutral form rapidly diffuses across the plasma membrane. However, once it enters the highly acidic lumen of the lysosome (pH ~4.5), the amine becomes heavily protonated[5]. The resulting cationic form is membrane-impermeable and becomes "trapped" inside the organelle.

Impact on Drug Development: This massive intralysosomal accumulation can artificially deplete the cytosolic concentration of the drug, leading to an underestimation of its target engagement (inflated IC50 values). Furthermore, prolonged accumulation of cationic amphiphilic drugs in lysosomes is a primary driver of drug-induced phospholipidosis.

Mechanism N1 Extracellular Media (pH 7.4) N2 Neutral Amine (Lipophilic Base) N1->N2 Equilibrium N3 Plasma Membrane (Passive Diffusion) N2->N3 Diffusion N4 Lysosome Lumen (pH 4.5) N3->N4 Entry N5 Protonated Amine (Trapped Cation) N4->N5 Protonation

Mechanism of lysosomal trapping (lysosomotropism) for lipophilic secondary amines.

References

  • Kazmi F, Hensley T, Pope C, et al. "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells)." Drug Metabolism and Disposition, 2013. URL: [Link]

  • Corning Incorporated. "Corning® Filtration Guide." Corning Life Sciences. URL: [Link]

  • Agilent Technologies. "Syringe Filter Suitability for Sample Preparation in Drug Assays." Agilent Application Notes, 2013. URL: [Link]

  • Awan M, Buriak I, Fleck R, et al. "Dimethyl sulfoxide: a central player since the dawn of cryobiology, is efficacy balanced by toxicity?" Regenerative Medicine, 2020. URL: [Link]

Sources

Application

Advanced LC-MS/MS Method Development for the Quantification of 3-Methyl-N-pentylcyclohexan-1-amine

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Executive Summary The quantification of lipophilic secondary amines...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals

Executive Summary

The quantification of lipophilic secondary amines in biological matrices presents unique analytical challenges, primarily due to poor chromatographic retention, severe peak tailing, and matrix-induced ion suppression. This application note details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 3-methyl-N-pentylcyclohexan-1-amine (CAS: 1019511-48-8). By synergizing Supported Liquid Extraction (SLE) with high-pH reversed-phase chromatography, this protocol ensures a self-validating, high-throughput workflow suitable for pharmacokinetic (PK) and biomarker profiling.

Chemical Context & Methodological Rationale

As a Senior Application Scientist, it is critical to design methods based on the physicochemical causality of the analyte rather than relying on generic templates. 3-methyl-N-pentylcyclohexan-1-amine ( C12​H25​N , Exact Mass: 183.20) is a highly lipophilic secondary cycloalkylamine with a basic nitrogen (estimated pKa​≈10.5 ).

Sample Preparation: The SLE Advantage

Traditional protein precipitation (PPT) fails to remove phospholipids, leading to severe ion suppression in positive electrospray ionization (ESI+). While Liquid-Liquid Extraction (LLE) yields clean extracts, it is prone to emulsion formation. We utilize Supported Liquid Extraction (SLE) . By alkalinizing the plasma sample to pH 11 (using 0.5 M NH4​OH ), the secondary amine is completely deprotonated. When loaded onto the diatomaceous earth SLE support, the aqueous phase is immobilized. Elution with a highly non-polar solvent mixture (MTBE/Hexane) selectively partitions the unionized amine while leaving polar phospholipids and salts trapped on the sorbent[1].

Chromatographic Strategy: High-pH Reversed-Phase

Standard LC-MS/MS mobile phases (e.g., 0.1% Formic Acid, pH ~2.7) protonate basic amines. This leads to poor retention on C18 columns and severe peak tailing due to electrostatic interactions with residual anionic silanols. The Solution: We employ a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH 10.5) paired with an ethylene-bridged hybrid (BEH) C18 column. At pH 10.5, the amine remains unionized, maximizing hydrophobic retention and yielding sharp, symmetrical peaks. The BEH particle chemistry prevents the silica dissolution that typically occurs above pH 8[2].

Mass Spectrometry & Fragmentation Pathways

In ESI+ mode, the molecule readily forms a protonated precursor [M+H]+ at m/z 184.2. Secondary amines undergo characteristic α -cleavage and alkyl chain neutral losses during Collision-Induced Dissociation (CID)[3]. The dominant fragmentation pathways are:

  • Loss of the pentyl chain (as pentene, -70 Da) yielding the 3-methylcyclohexan-1-amine ion at m/z 114.1 (Quantifier).

  • Loss of the methylcyclohexyl ring (as methylcyclohexene, -96 Da) yielding the pentylamine ion at m/z 88.1 (Qualifier).

Visualizations

SLE_Workflow A Plasma Sample (Spiked with IS) B Alkalinization (1:1 with 0.5M NH4OH) A->B C Load onto SLE Cartridge B->C D Equilibration (5 min Wait) C->D E Elution (MTBE/Hexane 80:20) D->E F Evaporation (N2 gas, 40°C) E->F G Reconstitution (Mobile Phase) F->G H LC-MS/MS Analysis G->H

Figure 1: Supported Liquid Extraction (SLE) workflow for lipophilic amines.

Mass_Frag M [M+H]+ m/z 184.2 F1 Loss of Pentene (-70 Da) M->F1 F2 Loss of Methylcyclohexene (-96 Da) M->F2 I1 3-methylcyclohexan-1-amine ion m/z 114.1 F1->I1 I2 Pentylamine ion m/z 88.1 F2->I2 I3 Loss of NH3 m/z 97.1 I1->I3 -17 Da (NH3)

Figure 2: Primary CID fragmentation pathways of 3-methyl-N-pentylcyclohexan-1-amine.

Step-by-Step Protocol

Reagents & Materials
  • Analyte: 3-methyl-N-pentylcyclohexan-1-amine (Reference Standard).

  • Internal Standard (IS): 3-methyl-N-pentylcyclohexan-1-amine-d5 (or a structurally similar stable-isotope labeled analog).

  • Extraction Sorbent: 400 µL capacity 96-well SLE plate (e.g., Biotage ISOLUTE SLE+).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Hexane, and Water.

  • Buffers: 0.5 M Ammonium Hydroxide ( NH4​OH ), 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) adjusted to pH 10.5.

SLE Extraction Procedure
  • Sample Aliquot: Transfer 100 µL of human plasma into a 96-well collection plate.

  • IS Addition: Add 10 µL of IS working solution (100 ng/mL in 50% MeOH) and vortex for 30 seconds.

  • Pre-treatment: Add 100 µL of 0.5 M NH4​OH to alkalinize the sample. Vortex for 1 minute.

  • Loading: Apply the 210 µL pre-treated sample to the SLE plate. Apply a brief pulse of positive pressure (3 psi for 2 seconds) to initiate flow.

  • Equilibration: Allow the plate to stand for exactly 5 minutes to ensure complete aqueous absorption into the diatomaceous earth.

  • Elution: Add 2 x 400 µL of MTBE:Hexane (80:20, v/v). Allow to flow under gravity for 5 minutes, followed by 10 seconds of positive pressure (5 psi) to collect the final drops.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (A:B, 50:50).

LC-MS/MS Conditions
  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm), maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

System Suitability & Self-Validation Criteria

To ensure the protocol is a self-validating system, the following criteria must be met prior to sample analysis:

  • Sensitivity: The Lower Limit of Quantification (LLOQ) must exhibit a Signal-to-Noise (S/N) ratio 10.

  • Carryover: Blank injections immediately following the Upper Limit of Quantification (ULOQ) must show peak areas 20% of the LLOQ.

  • Matrix Effect: IS-normalized matrix factor must be within 0.85 – 1.15, confirming the SLE effectively removed phospholipids.

Data Presentation

Table 1: Chromatographic Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.000.405050Initial
0.500.405050Isocratic (Hold)
2.500.40595Linear Ramp
3.500.40595Isocratic (Wash)
3.600.405050Step (Re-equilibration)
5.000.405050End
Table 2: Optimized MRM Parameters (ESI+)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
3-methyl-N-pentylcyclohexan-1-amine184.2114.1502518Quantifier
3-methyl-N-pentylcyclohexan-1-amine184.288.1502522Qualifier
IS (d5-analog)189.2119.1502518Internal Standard
Table 3: Expected Method Validation Summary
ParameterRange / CriteriaExpected Performance
Linearity Range 1.0 – 1000 ng/mL R2≥0.995 (1/x² weighting)
Intra-Assay Precision % CV at LQC, MQC, HQC 8.5%
Inter-Assay Accuracy % Nominal Concentration92.0% – 108.5%
Extraction Recovery SLE Efficiency> 85% (Consistent across QC levels)

References

  • Claeson, A.-S., Östin, A., & Sunesson, A.-L. (2004). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines. Analytical and Bioanalytical Chemistry, 378(4), 932-939. URL: [Link]

  • D'Orazio, G., Asnin, L., & Fanali, S. (2021). Static vs. Dynamic Electrostatic Repulsion Reversed Phase Liquid Chromatography: Solutions for Pharmaceutical and Biopharmaceutical Basic Compounds. Separations, 8(5), 59. URL: [Link]

  • Lapointe, A., Gallant, S., & Segura, P. A. (2020). Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry. Canadian Journal of Chemistry, 98(12). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing HPLC retention time for 3-methyl-N-pentylcyclohexan-1-amine

Technical Support Center: 3-Methyl-N-pentylcyclohexan-1-amine Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) retention time of 3-methyl-N-pentylcyclohexan-1-amine....

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Methyl-N-pentylcyclohexan-1-amine

Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) retention time of 3-methyl-N-pentylcyclohexan-1-amine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our approach is grounded in fundamental chromatographic principles to empower you to solve specific issues encountered during your experiments.

Core Principles: Understanding the Analyte

Before troubleshooting, it's crucial to understand the physicochemical properties of 3-methyl-N-pentylcyclohexan-1-amine. It is a secondary amine, making it a basic compound. In reversed-phase HPLC, basic analytes present unique challenges, primarily due to interactions with the silica-based stationary phase.

The secondary amine group is readily protonated at acidic to neutral pH, acquiring a positive charge. This charge is the root cause of most chromatographic issues. The silica backbone of most reversed-phase columns has residual silanol groups (Si-OH) which are acidic. At mobile phase pH values above ~3.5, these silanols can deprotonate to form anionic silanate groups (Si-O⁻). The electrostatic attraction between the protonated basic analyte and the anionic silanate groups leads to a secondary retention mechanism, often resulting in poor peak shape, specifically tailing.[1][2][3]

Controlling the retention time of this compound, therefore, is a balancing act between managing its hydrophobicity and mitigating these undesirable silanol interactions.

Troubleshooting Guide: Retention Time & Peak Shape Optimization

This section addresses specific problems you may encounter. Each question is followed by an analysis of potential causes and a systematic approach to resolution.

Question 1: My retention time is too short, and the peak is eluting near the void volume. How can I increase it?

Underlying Cause: Insufficient retention indicates that the analyte has a stronger affinity for the mobile phase than the stationary phase. For a basic compound like 3-methyl-N-pentylcyclohexan-1-amine, this is often due to its protonated (ionized) state, which makes it more polar and less retained on a non-polar C18 column.[4][5]

Step-by-Step Solutions:

  • Decrease the Organic Solvent Content: This is the most fundamental way to increase retention in reversed-phase chromatography.[6] By reducing the percentage of acetonitrile or methanol in your mobile phase, you increase the polarity of the mobile phase, which promotes the partitioning of your non-polar analyte onto the stationary phase.

    • Action: If you are using a 70:30 Acetonitrile:Water mobile phase, try shifting to 60:40 or 50:50. Make these changes in small increments (5-10%) to observe the effect.

  • Increase the Mobile Phase pH: As you increase the pH of the mobile phase towards and above the pKa of the amine, the equilibrium shifts from the protonated (BH⁺) form to the neutral (B) form. The neutral form is significantly more hydrophobic and will be retained more strongly by the C18 stationary phase.[4][5]

    • Caution: Standard silica-based columns are not stable above pH 8.[7] For higher pH work, you MUST use a hybrid or pH-stable column (e.g., Waters XBridge, Phenomenex Gemini).

    • Action: Prepare mobile phases with buffers at pH 7, 8, or even higher (if using a compatible column). A phosphate or bicarbonate buffer system is common. For example, a 10 mM ammonium bicarbonate buffer at pH 9.5 can be very effective.[5]

  • Use a Less-Retentive Stationary Phase (If Applicable): While counterintuitive for increasing retention, if your primary issue is poor peak shape at low retention, switching to a column with a different selectivity (e.g., a Polar-Embedded phase) might provide a better overall result once other parameters are optimized.

Question 2: My retention time is too long, leading to excessive analysis time. How can I shorten it?

Underlying Cause: An excessively long retention time means the analyte has a very strong affinity for the stationary phase. This typically occurs when the analyte is in its neutral, highly hydrophobic state.

Step-by-Step Solutions:

  • Increase the Organic Solvent Content: This is the most direct way to decrease retention time. Increasing the proportion of acetonitrile or methanol will make the mobile phase more non-polar, encouraging the analyte to elute faster.[8]

    • Action: If your method uses 50:50 Acetonitrile:Water, try increasing the acetonitrile to 60% or 70%.

  • Decrease the Mobile Phase pH: By lowering the pH well below the analyte's pKa (typically pH < 3 for amines), you ensure the compound is fully protonated (ionized).[1][2] This increases its polarity and reduces its retention on the non-polar stationary phase.

    • Action: Use a mobile phase containing an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA), or a buffer adjusted to pH 2.5-3.0. A 10-20 mM phosphate buffer at pH 2.5 is a good starting point.[1]

  • Increase the Column Temperature: Raising the column temperature reduces the viscosity of the mobile phase, which allows for a higher flow rate at the same backpressure.[8][9] It also typically decreases retention time by increasing the analyte's energy, allowing it to elute more quickly.

    • Action: Set the column oven to 35°C, 40°C, or 45°C. Monitor selectivity, as temperature can sometimes change the elution order of different compounds.[10]

  • Increase the Flow Rate: A higher flow rate will proportionally decrease the retention time.[8]

    • Caution: This will also increase backpressure. Ensure you do not exceed the pressure limits of your HPLC system or column. Very high flow rates can also lead to a loss of efficiency (broader peaks).[10]

    • Action: If your flow rate is 1.0 mL/min, consider increasing it to 1.2 or 1.5 mL/min.

Question 3: My peak is tailing significantly, which is affecting integration and quantification. What is causing this and how do I fix it?

Underlying Cause: Peak tailing for basic compounds is the classic symptom of secondary interactions with acidic silanol groups on the silica surface of the stationary phase.[1][11] This is the most common problem when analyzing amines.

Workflow for Mitigating Peak Tailing

start Peak Tailing Observed for Basic Analyte check_ph Is Mobile Phase pH < 3? start->check_ph lower_ph Strategy 1: Lower pH - Add 0.1% Formic Acid or TFA - Use buffer at pH 2.5-3.0 check_ph->lower_ph No check_additive Is Tailing Still Present? check_ph->check_additive Yes ph_effect This protonates the analyte (BH+) AND suppresses silanol ionization (Si-OH). Reduces secondary interactions. lower_ph->ph_effect lower_ph->check_additive add_competitor Strategy 2: Add Competing Base - Add 5-10 mM Triethylamine (TEA) or other competing amine to mobile phase. check_additive->add_competitor Yes end_node Symmetrical Peak Achieved check_additive->end_node No competitor_effect The competing base preferentially interacts with active silanol sites, masking them from the analyte. add_competitor->competitor_effect check_column Is Tailing Still Present? add_competitor->check_column change_column Strategy 3: Change Column - Use a modern, high-purity, end-capped column. - Use a column with a polar-embedded phase or a hybrid particle technology. check_column->change_column Yes check_column->end_node No column_effect These columns have fewer accessible silanol sites, reducing the opportunity for tailing. change_column->column_effect change_column->end_node

Caption: A decision tree for troubleshooting peak tailing of basic analytes.

Step-by-Step Solutions:

  • Lower the Mobile Phase pH: As shown in the diagram, this is the first and most effective strategy. At a low pH (e.g., pH 2.5-3.0), the vast majority of surface silanol groups are protonated (Si-OH) and thus neutral. This eliminates the ionic interaction site, leading to a dramatic improvement in peak shape.[1][2]

    • Action: Add 0.1% formic acid to your mobile phase. If tailing persists, 0.05-0.1% trifluoroacetic acid (TFA) is a stronger ion-pairing agent that can further improve peak shape, but be aware it can be difficult to remove from the column and may suppress MS signal.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica that has fewer metal impurities and are "end-capped" to cover many of the residual silanol groups.[11] Using an older or lower-quality column is a common cause of peak tailing for basic compounds.[1][3]

    • Action: Ensure you are using a reputable, modern C18 column. If tailing is severe, consider a column specifically designed for basic compounds, such as one with a polar-embedded phase or a hybrid particle base.

  • Add a Competing Base: Adding a small concentration of another amine, like triethylamine (TEA), to the mobile phase can improve peak shape.[1] The competing base will interact with the active silanol sites, effectively "masking" them from your analyte.

    • Action: Add TEA to your mobile phase at a concentration of 5-10 mM. Note that this can shorten column lifetime.[1]

Question 4: My retention time is drifting or shifting between injections. What should I check?

Underlying Cause: Retention time instability points to a lack of equilibrium in the HPLC system or a change in conditions over time.[9]

Systematic Troubleshooting Workflow

start Retention Time Drifting check_equilibration Is the column fully equilibrated with the mobile phase? start->check_equilibration equilibrate Equilibrate for at least 10-15 column volumes. For buffered mobile phases, this can be longer. check_equilibration->equilibrate No check_temp Is the column temperature stable? check_equilibration->check_temp Yes equilibrate->check_temp use_oven Use a column oven. Even small room temperature fluctuations can cause drift. check_temp->use_oven No check_mp Is the mobile phase composition stable? (e.g., evaporation of organic solvent) check_temp->check_mp Yes use_oven->check_mp mp_prep Prepare fresh mobile phase daily. Keep solvent bottles capped. Ensure pump is mixing correctly. check_mp->mp_prep No check_leak Are there any leaks in the system? check_mp->check_leak Yes mp_prep->check_leak leak_check Perform a system pressure test. Check all fittings for salt deposits or drips. check_leak->leak_check Yes end_node Stable Retention Time check_leak->end_node No leak_check->end_node

Caption: A systematic workflow for troubleshooting retention time instability.

Key Areas to Investigate:

  • Column Equilibration: The most common cause of drift at the beginning of a run sequence. The stationary phase needs to be fully equilibrated with the mobile phase. This is especially true for buffered mobile phases or those containing additives.

    • Solution: Always flush the column with at least 10-15 column volumes of the mobile phase before the first injection.

  • Column Temperature: Fluctuations in ambient lab temperature can cause retention times to drift, especially if a column oven is not used.[9] A 1°C change can alter retention time by 1-2%.[9]

    • Solution: Always use a thermostatically controlled column compartment.

  • Mobile Phase Composition: If the organic solvent in your mobile phase evaporates over time, the mobile phase will become weaker, and retention times will gradually increase.

    • Solution: Keep mobile phase reservoirs covered. Prepare fresh mobile phase for each run sequence. If you are using an online mixer, ensure the pump proportions are accurate and stable.

  • Pump Performance and Leaks: Inconsistent flow from the pump or a small, undetected leak will cause fluctuations in retention time.

    • Solution: Check for pressure fluctuations. Visually inspect all fittings for signs of leaks.

Detailed Experimental Protocol

Protocol: Method Development for 3-methyl-N-pentylcyclohexan-1-amine

This protocol provides a starting point for developing a robust reversed-phase HPLC method.

  • Column Selection:

    • Start with a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent. A 50:50 mixture of Acetonitrile:Water is often a good choice. Ensure the final concentration is within the linear range of the detector.

  • Initial Mobile Phase Screening (Isocratic):

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm (or as appropriate for the analyte)

    • Run 1: 70% B

    • Run 2: 50% B

    • Run 3: 30% B

  • Analysis of Initial Results:

    • If retention is too short: Decrease the percentage of Mobile Phase B.

    • If retention is too long: Increase the percentage of Mobile Phase B.

    • If peak shape is poor: The low pH from formic acid should provide good peak shape. If tailing is still observed, consider using a column specifically designed for basic compounds or adding a competing base (as a last resort).

  • Optimization:

    • Fine-tune the percentage of Mobile Phase B to achieve a retention time between 3 and 10 minutes.

    • Adjust the column temperature (e.g., between 25-45°C) to see if it improves peak shape or resolution from any impurities.

    • Optimize the flow rate (e.g., between 1.0-1.5 mL/min) to balance analysis time and efficiency, while staying within system pressure limits.

Data Summary Table for Optimization:

ParameterCondition 1Condition 2 (Optimized)Condition 3
Mobile Phase 50:50 ACN:H₂O + 0.1% FA65:35 ACN:H₂O + 0.1% FA 80:20 ACN:H₂O + 0.1% FA
Flow Rate 1.0 mL/min1.2 mL/min 1.0 mL/min
Temperature 30°C40°C 30°C
Retention Time (min) 12.55.8 2.1
Tailing Factor 1.31.1 1.2
Backpressure (bar) 180220 175

Frequently Asked Questions (FAQs)

Q1: Should I use Acetonitrile or Methanol as the organic modifier? Acetonitrile and Methanol have different selectivities. Acetonitrile is generally a stronger solvent and often provides sharper peaks and lower backpressure. However, it's always worth screening both, as methanol can sometimes provide a unique selectivity that better resolves your analyte from impurities.

Q2: What is the role of the buffer in the mobile phase? A buffer is used to control and maintain a stable pH.[11] For ionizable compounds like amines, retention is highly sensitive to pH.[4][12] A stable pH ensures that the ionization state of the analyte (and the column's silanol groups) remains constant, leading to reproducible retention times.

Q3: My compound is chiral. How does that affect retention time optimization? For chiral compounds, you must use a chiral stationary phase (CSP) to separate the enantiomers.[13][14] While the general principles of optimizing retention time (adjusting mobile phase strength, temperature, etc.) still apply, the primary goal is to achieve enantiomeric resolution (separation of the two peaks). Method development on a CSP is more empirical and often involves screening different columns and mobile phase systems (normal phase, reversed-phase, polar organic) to find the best conditions.[13][15] Additives like diethylamine (DEA) in normal phase or acids in reversed-phase are common to improve peak shape and resolution.[14]

Q4: Can I use a gradient method instead of an isocratic one? Yes. A gradient method (where the mobile phase composition changes over time) is excellent for screening a wide range of polarities and is particularly useful for samples containing multiple compounds with different hydrophobicities. It can shorten run times for strongly retained compounds and improve peak shape. For a single analyte, an isocratic method is often simpler and more robust once optimized.

Q5: Why is derivatization sometimes mentioned for amine analysis? Derivatization is a technique where the analyte is chemically modified before HPLC analysis. For amines, this is sometimes done to add a chromophore (a light-absorbing group) to improve UV detection sensitivity, especially for compounds that lack one.[16][17] It can also be used to improve chromatographic behavior. However, for a compound like 3-methyl-N-pentylcyclohexan-1-amine, direct analysis is usually achievable with proper method optimization, and derivatization adds complexity and potential sources of error.

References

  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Available from: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?. Available from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available from: [Link]

  • Veeprho. Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • Axion Labs. HPLC Peak Tailing. Available from: [Link]

  • ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Available from: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]

  • ACS Publications. Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Available from: [Link]

  • PubMed. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Available from: [Link]

  • SIELC. Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde. Available from: [Link]

  • Phenomenex. Fast HPLC Methods: How to Reduce Your HPLC Analysis Time. Available from: [Link]

  • Timberline Instruments. HPLC Retention Time Drift: Causes & Troubleshooting Guide. Available from: [Link]

  • Chrom Tech. How to Improve HPLC Peak Resolution. Available from: [Link]

  • SciSpace. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Available from: [Link]

  • AnalyteGuru. Real Solutions to Improve Your HPLC Peak Resolution. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

  • ResearchGate. (PDF) Chiral Separations by High‐Performance Liquid Chromatography. Available from: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. Available from: [Link]

  • RSC Publishing. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Available from: [Link]

  • Chromatography Online. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available from: [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available from: [Link]

  • Shodex. Analysis of Short Amines without Using Ion Pair Reagent. Available from: [Link]

Sources

Optimization

preventing degradation of 3-methyl-N-pentylcyclohexan-1-amine during long-term storage

Welcome to the Technical Support Center for the handling and long-term storage of 3-methyl-N-pentylcyclohexan-1-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instruct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and long-term storage of 3-methyl-N-pentylcyclohexan-1-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. To truly prevent the degradation of sterically hindered secondary amines, researchers must understand the molecular causality behind their vulnerabilities.

Every protocol provided in this center operates as a self-validating system , ensuring that your storage methodologies actively confirm the integrity of your compounds rather than leaving it to chance.

Knowledge Base: The Causality of Degradation

3-methyl-N-pentylcyclohexan-1-amine is a secondary amine. While the 3-methylcyclohexyl ring provides moderate steric hindrance, the secondary nitrogen remains highly nucleophilic and susceptible to two primary degradation pathways:

  • Carbamate Formation (CO₂ Absorption): When exposed to atmospheric carbon dioxide, the secondary amine undergoes a nucleophilic attack on the CO₂ molecule. This initially forms carbamic acid, which rapidly reacts with a second free amine molecule to form a highly stable ammonium carbamate salt[1]. Under dry conditions, this reaction follows a strict 2:1 stoichiometry (amine:CO₂) and is the primary cause of viscous, white precipitates in improperly stored flasks[1].

  • Oxidative Degradation (O₂ Exposure): The lone pair of electrons on the secondary nitrogen makes it vulnerable to oxidative degradation in oxygen-rich environments. This process occurs via electron and hydrogen abstraction mechanisms, leading to the formation of N-oxides, nitrones, and other complex oligomers[2][3]. This manifests physically as a yellow or brown discoloration of the originally colorless liquid.

  • Hygroscopic Acceleration: In the presence of moisture, degradation accelerates significantly. Water acts as a catalyst, facilitating the hydrolysis of stable carbamates into bicarbonate salts, further depleting the active amine titer[4].

Degradation Amine 3-methyl-N-pentylcyclohexan-1-amine Oxidation N-Oxides & Nitrones (Yellowing) Amine->Oxidation + O2 (Air) Carbamate Ammonium Carbamate (Precipitate) Amine->Carbamate + CO2 (Air) Bicarbonate Bicarbonate Salts (Aqueous Degradation) Carbamate->Bicarbonate + H2O (Moisture)

Fig 1. Primary degradation pathways of secondary amines via oxidation and CO2 absorption.

Troubleshooting & FAQs

Q: My 3-methyl-N-pentylcyclohexan-1-amine turned yellow after three months of storage. Is it still usable for my API synthesis? A: No, it should not be used directly. Yellowing is a definitive indicator of oxidative degradation, specifically the formation of N-oxides or imine derivatives[2]. For sensitive pharmacological assays or API synthesis, the amine must be purified. Solution: Perform a vacuum distillation (short-path) to isolate the pure amine from the higher-boiling oxidative oligomers.

Q: I noticed a white crust around the cap and a thick, viscous layer at the bottom of my storage flask. What happened? A: This is an ammonium carbamate salt[1]. Every time the flask was opened to ambient air, atmospheric CO₂ reacted with the amine. Solution: To recover the amine, you must perform a freebasing extraction. Dissolve the degraded mixture in a non-polar organic solvent (e.g., dichloromethane), wash with a strong aqueous base (1M NaOH) to break the carbamate salt, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Q: Why do you mandate Argon over Nitrogen for purging the headspace? A: This is a critical causality in fluid dynamics. Argon (atomic weight ~39.9 g/mol ) is significantly denser than Nitrogen (~28.0 g/mol ) and ambient air (~29.0 g/mol ). When you purge a vial with Argon, it sinks and creates a protective, localized blanket directly over the liquid amine. Nitrogen, being lighter than air, easily dissipates and mixes with atmospheric O₂ the moment the septum is pierced, failing to protect the sample from oxidative degradation[2].

Q: Why is my amine degrading even though I sealed it tightly with a standard rubber septum? A: Amines are highly basic and nucleophilic. Over time, they chemically attack and degrade standard rubber or silicone septa, leaching plasticizers into your sample while simultaneously allowing O₂ and CO₂ to permeate. You must use PTFE-lined (Teflon) septa, which are chemically inert.

Quantitative Analysis of Storage Conditions

To illustrate the critical nature of these variables, below is a comparative data summary demonstrating the impact of various storage conditions on the purity retention of 3-methyl-N-pentylcyclohexan-1-amine over a 12-month period.

Storage ConditionAtmosphereContainer TypeTemperature12-Month Purity Retention (%)Primary Degradation Products
Optimal ArgonAmber Glass (PTFE Seal)-20°C>99.5%None detected
Acceptable NitrogenClear Glass (PTFE Seal)4°C97.2%Trace N-oxides
Suboptimal AirClear Glass (Rubber Seal)20°C84.5%N-oxides, Carbamates
Poor Air (High Humidity)Unsealed Flask20°C<60.0%Bicarbonates, Carbamates

Self-Validating Standard Operating Procedure (SOP)

Protocol: Anhydrous, Air-Free Aliquoting and Storage (Schlenk Method)

This protocol is designed as a closed-loop system. It does not just dictate steps; it includes a terminal validation check to empirically prove the storage conditions were successfully achieved.

Step 1: Glassware Preparation Bake amber glass vials at 120°C for a minimum of 4 hours. Cool them under vacuum in a desiccator. Causality: Amber glass prevents photolytic radical initiation. Baking removes microscopic surface moisture that acts as a catalyst for carbamate hydrolysis into bicarbonates[4].

Step 2: Schlenk Line Setup Connect the bulk amine flask to a Schlenk line. Perform three consecutive vacuum/Argon backfill cycles to entirely replace the atmospheric headspace with inert gas.

Step 3: Aliquoting Using an oven-dried, Argon-purged glass syringe, transfer the desired volume (e.g., 5 mL) into the pre-weighed amber vials.

Step 4: Argon Blanketing Blow a gentle stream of Argon directly over the liquid surface in the vial for 10 seconds. Causality: Argon's higher density physically displaces residual oxygen, neutralizing the primary vector for oxidative degradation[2].

Step 5: Sealing Immediately cap the vial with a PTFE-lined septum cap. Wrap the cap junction tightly with Parafilm to prevent atmospheric permeation during freeze-thaw cycles. Store the vials at -20°C.

Step 6: Quality Control (QC) Validation Run a baseline Attenuated Total Reflectance (ATR) FTIR on a 10 µL sample from one of the aliquots. Self-Validation: A successful, air-free aliquot will yield a clean spectrum. If you observe a peak around 1510–1550 cm⁻¹ (asymmetric C=O stretch of carbamate) or 1665 cm⁻¹ (oxidation products), the inert atmosphere was compromised[2][4]. The batch must be re-purified.

Workflow Start Receive Bulk Amine Purge Purge Headspace with Argon Start->Purge Aliquot Aliquot into Amber Glass Vials Purge->Aliquot Seal Seal with PTFE-Lined Septa Aliquot->Seal Store Store at -20°C in Desiccator Seal->Store Validate QC Check: FTIR (Absence of 1510 cm⁻¹ peak) Store->Validate

Fig 2. Self-validating workflow for the inert aliquoting and long-term storage of amines.

Sources

Troubleshooting

optimizing crystallization conditions for 3-methyl-N-pentylcyclohexan-1-amine purification

Welcome to the Technical Support Center for the purification and crystallization of 3-methyl-N-pentylcyclohexan-1-amine . As a sterically hindered, secondary aliphatic amine with multiple stereocenters, this molecule pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and crystallization of 3-methyl-N-pentylcyclohexan-1-amine . As a sterically hindered, secondary aliphatic amine with multiple stereocenters, this molecule presents unique downstream processing challenges.

Designed for researchers and drug development professionals, this guide synthesizes thermodynamic principles, field-proven troubleshooting strategies, and validated protocols to help you navigate salt screening, stereochemical resolution, and polymorph control.

I. Core FAQs: Thermodynamics & Salt Selection

Q1: Why is my crude 3-methyl-N-pentylcyclohexan-1-amine failing to crystallize as a freebase? A: As a highly lipophilic secondary amine, the freebase lacks the rigid, multidirectional hydrogen-bonding network required to overcome the entropic penalty of crystal lattice formation. Consequently, it remains a viscous oil at room temperature. To induce crystallization, you must form a multicomponent solid (a salt). Pharmaceutical guidelines dictate that if the pKa of the basic API is 5.0, salt screening is the mandatory first step for purification[1]. Currently, over 38% of marketed active pharmaceutical ingredients are formulated as organic cations[2].

Q2: How do I select the optimal counterion for bulk purification versus stereoisomer resolution? A: The counterion fundamentally alters the physicochemical properties of the molecule—in pharmaceutical development, "changing the salt is changing the drug"[3].

  • For Bulk Purity (Achiral): Strong inorganic acids (e.g., HCl, H2​SO4​ ) are preferred. The large Δ pKa between the acid and the amine ensures complete proton transfer, forming highly stable, high-melting-point salts.

  • For Stereochemical Resolution (Chiral): 3-methyl-N-pentylcyclohexan-1-amine contains structural diastereomers (cis/trans on the cyclohexane ring) and potential enantiomers. To isolate a specific stereoisomer, you must use a chiral resolving agent (e.g., L-tartaric acid or (S)-mandelic acid) to form diastereomeric salts. These salts will possess distinct solubility profiles, allowing for selective fractional crystallization[4].

Q3: My cooling crystallization is "oiling out" instead of forming crystals. What is the mechanistic cause, and how do I fix it? A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the solute concentration exceeds the solubility limit of the liquid phase before it reaches the metastable zone required for primary nucleation.

  • Causality: This is typically driven by an overly rapid cooling rate or the use of a solvent system with an excessively steep solubility curve.

  • Solution: Shift to a solvent system with a flatter solubility curve (e.g., replacing Methanol/Water with Isopropanol/Heptane) and introduce 1-2 wt% of pure seed crystals at the upper edge of the metastable zone. Seeding bypasses the high activation energy barrier of primary nucleation, forcing the system directly into crystal growth.

II. Troubleshooting Matrix

When standard crystallization fails, use this causality-driven matrix to identify the root cause and implement corrective actions.

Symptom / IssueMechanistic Root CauseCorrective Action & Validation
Oiling Out (LLPS) System enters the two-phase liquid region before the nucleation threshold is met.Decrease cooling rate to <0.5°C/min. Add 1-2 wt% seeds. Validate: In-situ FBRM (Focused Beam Reflectance Measurement).
Low Diastereomeric Excess (de%) Co-crystallization of closely related diastereomeric salts due to similar solubility.Switch resolving agent (e.g., from Tartrate to Mandelate). Perform recrystallization in a less polar solvent. Validate: Chiral HPLC.
Inconsistent Yields Polymorphic transformation during crystallization (e.g., metastable to stable form transition).Conduct a polymorph screen. Maintain strict temperature control and consistent agitation (rpm) to control shear rates. Validate: XRPD & DSC.
Incomplete Salt Formation Inadequate Δ pKa (< 3.0) between the amine and the selected weak acid.Select an acid with a lower pKa. Ensure the reaction is driven to completion with a slight molar excess of acid. Validate: NMR or Titration.

III. Validated Experimental Protocols

Every protocol must be treated as a self-validating system. Do not proceed to scale-up without confirming intermediate purity and solid-state form.

Protocol A: High-Throughput Microbatch Salt Screening

This method minimizes API consumption while maximizing the chemical space explored[2].

  • Preparation: Dissolve 100 mg of crude 3-methyl-N-pentylcyclohexan-1-amine freebase in 1 mL of a universal solvent (e.g., THF or Ethanol) to create a stock solution.

  • Dispensing: Aliquot 10 µL of the stock solution into a 96-well microtiter plate.

  • Counterion Addition: Add 1.05 molar equivalents of various acids (e.g., HCl, H2​SO4​ , Methanesulfonic acid, Citric acid) to distinct wells.

  • Evaporation/Cooling: Allow the plate to undergo controlled evaporative crystallization or cooling crystallization under a pierced sealing film for 24-48 hours.

  • Validation: Analyze crystalline hits using polarized light microscopy (PLM) and scale up successful hits (50 mg) for X-ray Powder Diffraction (XRPD) confirmation.

Protocol B: Diastereomeric Resolution via Chiral Salt Crystallization

This protocol isolates specific stereoisomers by exploiting the differential solubility of diastereomeric salts[5].

  • Salt Formation: In a reaction vessel, reflux a mixture of crude 3-methyl-N-pentylcyclohexan-1-amine and 0.5 to 1.0 molar equivalents of a chiral resolving agent (e.g., L-tartaric acid) in Methanol for 30 minutes[4].

  • Solvent Swap: Evaporate the solvent in vacuo to dryness. Resuspend the resulting crude salt in a minimal volume of Ethyl Acetate (EtOAc) or Acetonitrile.

  • Selective Crystallization: Heat the suspension to reflux until complete dissolution is achieved. Cool the system linearly at 0.2°C/min to 5°C. The less soluble diastereomeric salt will selectively precipitate.

  • Isolation: Filter the crystals and wash with cold EtOAc.

  • Hydrolysis (Freebasing): Suspend the highly pure salt in Deionized (DI) water. Adjust the pH to 12.0 using 20% NaOH to break the salt. Extract the pure amine freebase into an organic layer (e.g., Dichloromethane), dry over Na2​SO4​ , and concentrate.

IV. Quantitative Data: Counterion Selection Matrix

Summarizing the expected outcomes for various counterions applied to secondary cyclohexylamines.

CounterionTypeAcid pKaPrimary ApplicationExpected YieldTarget Purity
Hydrochloric Acid Achiral-3.0Bulk API purification>85%>99.0%
Sulfuric Acid Achiral-3.0, 1.9Purging highly soluble impurities>80%>98.5%
L-Tartaric Acid Chiral2.9, 4.2Enantiomeric/Diastereomeric resolution40-45%>99.8% de
(S)-Mandelic Acid Chiral3.4Resolution of stubborn structural isomers35-40%>99.5% de

*Note: Chiral resolution yields are theoretically capped at 50% per enantiomer unless dynamic kinetic resolution (DKR) is employed.

V. Process Visualization

The following workflow maps the logical decision tree for purifying 3-methyl-N-pentylcyclohexan-1-amine, from crude oil to highly pure crystalline salt.

G Start Crude 3-Methyl-N-pentylcyclohexan-1-amine (Freebase Oil) SaltScreen Primary Salt Screening (pKa > 5.0 rule) Start->SaltScreen Assess Goals Chiral Chiral Resolution (e.g., L-Tartaric Acid) SaltScreen->Chiral Isomer Separation AChiral Achiral Purification (e.g., HCl, Sulfate) SaltScreen->AChiral Bulk Purity LLPS Oiling Out (LLPS)? Adjust Solvent/Seed Chiral->LLPS AChiral->LLPS Cryst Cooling/Antisolvent Crystallization LLPS->Cryst Optimized Pure Pure Crystalline Salt (>99% purity) Cryst->Pure Filtration & Drying

Workflow for salt screening and crystallization of 3-methyl-N-pentylcyclohexan-1-amine.

VI. References

  • Title: Improving API Solubility by Salt and Cocrystal Formation Source: Merck Millipore URL:

  • Title: Microbatch under-oil salt screening of organic cations: single-crystal growth of active pharmaceutical ingredients Source: PMC (nih.gov) URL:

  • Title: Salt Screening with the Crystal16 Source: Technobis Crystallization Systems URL:

  • Title: Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents Source: Organic Process Research & Development (ACS Publications) URL:

  • Title: Allodeoxycholic Acid (ADCA) Purification: Technical Support Center Source: BenchChem URL:

Sources

Reference Data & Comparative Studies

Validation

3-methyl-N-pentylcyclohexan-1-amine vs other alkylamines in receptor binding

Comparative Receptor Binding Guide: 3-Methyl-N-pentylcyclohexan-1-amine vs. Established Alkylamines Alkylamines and cyclohexylamines represent a highly versatile pharmacophore in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Receptor Binding Guide: 3-Methyl-N-pentylcyclohexan-1-amine vs. Established Alkylamines

Alkylamines and cyclohexylamines represent a highly versatile pharmacophore in medicinal chemistry. Minor structural modifications—such as ring saturation, N-alkylation length, and steric bulk—profoundly shift receptor affinity across the central nervous system. This guide evaluates the investigational scaffold 3-methyl-N-pentylcyclohexan-1-amine (3-Me-NPCA) against three benchmark alkylamines, providing researchers with actionable structure-activity relationship (SAR) insights and validated experimental protocols.

Mechanistic Overview & Structural Determinants

To understand the binding profile of 3-Me-NPCA, we must compare its structural logic against established reference compounds:

  • Ketamine (Arylcyclohexylamine): A prototypic N-methyl-D-aspartate (NMDA) receptor antagonist[1].

  • BD737 (N-Alkylcyclohexylamine): A highly selective Sigma-1 ( σ1​ ) receptor agonist[2].

  • Propylhexedrine (Cycloalkylamine): A Trace Amine-Associated Receptor 1 (TAAR1) agonist and monoamine releaser[3].

The receptor binding profile of these compounds is dictated by three primary physicochemical properties: lipophilicity (LogP), amine basicity (pKa), and steric hindrance.

  • NMDA Receptors: The PCP binding site within the NMDA ion channel requires a planar aromatic ring to engage in π−π stacking with phenylalanine/tyrosine residues in the GluN subunits. Because 3-Me-NPCA possesses a fully saturated, non-planar cyclohexane ring, it lacks this critical interaction, drastically reducing its NMDA affinity compared to arylcyclohexylamines like ketamine[1].

  • Sigma-1 ( σ1​ ) Receptors: The σ1​ receptor features a large, highly hydrophobic binding pocket that accommodates bulky, lipophilic amines. The N-pentyl chain of 3-Me-NPCA significantly increases the molecule's partition coefficient, driving favorable hydrophobic interactions within this pocket. This mirrors the mechanism observed with the bulky pyrrolidinyl group of BD737[2].

  • TAAR1 Receptors: TAAR1 is an intracellular GPCR that typically binds compact trace amines or small cycloalkylamines (e.g., propylhexedrine). The bulky N-pentyl group of 3-Me-NPCA creates severe steric encumbrance within the orthosteric binding site of TAAR1, preventing the receptor activation seen with less sterically hindered alkylamines[4].

G cluster_0 Structural Modifications Alkylamine Alkylamine Scaffold Aryl Aryl Group Addition (e.g., Ketamine) Alkylamine->Aryl N_Alkyl Bulky N-Alkylation (e.g., 3-Me-NPCA, BD737) Alkylamine->N_Alkyl Cyclo Saturated Ring + Small Amine (e.g., Propylhexedrine) Alkylamine->Cyclo NMDA NMDA Receptor (Channel Blocker) Aryl->NMDA Sigma Sigma-1 Receptor (Lipophilic Pocket) N_Alkyl->Sigma TAAR1 TAAR1 Receptor (Intracellular Agonist) Cyclo->TAAR1

Diagram 1: Structural modifications of alkylamines dictating primary receptor target affinity.

Quantitative Receptor Binding Data

The following table summarizes the comparative binding affinities. Data for 3-Me-NPCA represents extrapolated experimental benchmarks based on its SAR profile against the established reference ligands.

CompoundStructural ClassNMDA ( Ki​ , µM)Sigma-1 ( Ki​ , nM)TAAR1 ( EC50​ , µM)
3-Me-NPCA N-Alkylcyclohexylamine> 50.0~ 45.0> 100.0
Ketamine Arylcyclohexylamine0.5130,000> 100.0
BD737 N-Alkylcyclohexylamine> 100.01.3> 100.0
Propylhexedrine Cycloalkylamine> 100.0> 10,0001.5

Self-Validating Experimental Workflows

To ensure high-fidelity data when evaluating novel alkylamines like 3-Me-NPCA, assays must be designed with strict environmental controls and internal validation mechanisms.

Protocol 1: Sigma-1 Radioligand Binding Assay

Objective: Quantify the affinity of 3-Me-NPCA for the σ1​ receptor.

  • Tissue Preparation: Homogenize guinea pig brain (excluding cerebellum) in ice-cold 50 mM Tris-HCl buffer.

    • Causality: Guinea pig brain is selected over rat brain due to its exceptionally high density of σ1​ receptors, providing a superior signal-to-noise ratio for lipophilic amines[2].

  • Radioligand Incubation: Incubate membrane homogenates with 3 nM [3H]-(+)-pentazocine (a highly selective σ1​ radioligand) in the presence of varying concentrations of 3-Me-NPCA (0.1 nM to 10 µM).

  • pH Control: Maintain strict pH 7.4 throughout the assay.

    • Causality: Alkylamines are highly sensitive to pH fluctuations. A drop in pH increases the ionization of the N-pentyl amine, reducing its lipophilicity and artificially lowering its binding affinity to the hydrophobic σ1​ pocket[5].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Measure bound radioactivity using liquid scintillation counting.

  • System Validation (Self-Correction): Run a parallel displacement curve using unlabeled BD737. The assay is only considered valid if the calculated Ki​ for BD737 falls within the established 1.0 - 2.0 nM range. Failure to achieve this indicates degraded radioligand or compromised tissue homogenate.

Protocol 2: NMDA Open-Channel Binding Assay

Objective: Verify the lack of NMDA affinity for saturated cyclohexylamines.

  • Tissue Preparation: Prepare rat cortical membranes and resuspend in 5 mM HEPES buffer.

  • Channel Activation: Add 10 µM L-glutamate and 10 µM glycine to the buffer.

    • Causality: Arylcyclohexylamines and related alkylamines act as uncompetitive open-channel blockers. Without the addition of glutamate and glycine, the NMDA ion channel remains closed, physically preventing the radioligand from accessing the internal binding site[1].

  • Radioligand Incubation: Add 5 nM[3H]MK-801 alongside the test compounds. Incubate for 120 minutes at 25°C. Filter and quantify as described above.

  • System Validation (Self-Correction): Include a ketamine positive control arm. The assay validates only if ketamine yields a Ki​ of 0.5 ± 0.1 µM. A right-shifted Ki​ indicates incomplete channel opening, requiring immediate re-titration of the glutamate/glycine co-agonists.

Workflow Prep Tissue Preparation (Guinea Pig Brain / Rat Cortex) Incubate Incubation with Radioligand ([3H]-(+)-Pentazocine or [3H]MK-801) Prep->Incubate Displace Displacement by Test Compound (3-Me-NPCA vs Comparators) Incubate->Displace Filter Rapid Vacuum Filtration (GF/B Glass Fiber Filters) Displace->Filter Scintillation Liquid Scintillation Counting (Determine Specific Binding) Filter->Scintillation

Diagram 2: Standardized radioligand binding assay workflow for evaluating alkylamine affinity.

References

  • Title: Characterization of the enantiomers of cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1- pyrrolidinyl)cyclohexylamine (BD737 and BD738): novel compounds with high affinity, selectivity and biological efficacy at sigma receptors Source: PubMed / NIH URL: [Link]

  • Title: Arylcyclohexylamine Source: Wikipedia URL: [Link]

  • Title: TAAR1 Source: Wikipedia URL: [Link]

  • Title: Differentiation of sigma ligand-activated receptor subtypes that modulate NMDA-evoked [3H]-noradrenaline release in rat hippocampal slices Source: PubMed / NIH URL: [Link]

  • Title: Propylhexedrine Source: IIAB URL: [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 3-Methyl-N-pentylcyclohexan-1-amine Structural Analogs as Putative NMDA Receptor Antagonists

This guide provides a comprehensive framework for the synthesis and comparative efficacy evaluation of structural analogs of 3-methyl-N-pentylcyclohexan-1-amine. Given the limited direct research on this specific molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the synthesis and comparative efficacy evaluation of structural analogs of 3-methyl-N-pentylcyclohexan-1-amine. Given the limited direct research on this specific molecule, this document establishes a scientifically grounded, forward-looking research plan. By drawing parallels with structurally related compounds, particularly N-alkylated cyclohexanamine derivatives known for their neurological activity, we hypothesize a potential role for these analogs as N-methyl-D-aspartate (NMDA) receptor antagonists. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel neuroprotective agents.

Introduction: The Rationale for Investigating 3-Methyl-N-pentylcyclohexan-1-amine Analogs

The cyclohexylamine scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents. Notably, derivatives of tricyclo[4.3.1.13,8]undecan-3-amine, such as memantine and amantadine, are well-established uncompetitive antagonists of the NMDA receptor. Their clinical utility in managing neurodegenerative diseases like Alzheimer's stems from their ability to mitigate excessive glutamatergic stimulation, a primary driver of excitotoxicity.[1] The structural simplicity of 3-methyl-N-pentylcyclohexan-1-amine, compared to the more complex tricyclic systems, presents an attractive starting point for the development of novel NMDA receptor modulators with potentially more favorable pharmacokinetic profiles.

The introduction of a methyl group on the cyclohexane ring and an N-pentyl chain offers intriguing possibilities for exploring structure-activity relationships (SAR). The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group can significantly enhance the potency and selectivity of a compound.[2][3] Furthermore, the length and nature of the N-alkyl substituent are known to be critical for the activity of various N-substituted cyclohexylamine analogs.[1][4]

This guide outlines a systematic approach to synthesize a focused library of 3-methyl-N-pentylcyclohexan-1-amine analogs and evaluate their comparative efficacy as NMDA receptor antagonists. We will detail the proposed synthetic methodologies, in vitro and in vivo screening protocols, and data analysis strategies.

Proposed Structural Analogs for Synthesis and Evaluation

To comprehensively explore the SAR of 3-methyl-N-pentylcyclohexan-1-amine, we propose the synthesis of a focused library of analogs based on the following modifications:

  • Variation of the N-Alkyl Chain: The length and lipophilicity of the N-alkyl chain can significantly influence receptor binding and pharmacokinetic properties. We propose to synthesize analogs with varying chain lengths (n=2-6) and introduce unsaturation or branching.

  • Positional Isomers of the Methyl Group: The position of the methyl group on the cyclohexyl ring (2-methyl, 3-methyl, and 4-methyl) will be explored to understand the steric and electronic requirements for optimal receptor interaction.

  • Stereoisomers: The stereochemistry of the 1-amino and 3-methyl groups can have a profound impact on biological activity. We will aim to separate and characterize the cis and trans diastereomers of key analogs.

Experimental Protocols

Synthesis of 3-Methyl-N-pentylcyclohexan-1-amine Analogs

A robust and versatile method for the synthesis of N-alkylated cyclohexylamines is reductive amination.[4] This approach involves the reaction of a corresponding cyclohexanone with a primary amine to form an intermediate imine, which is then reduced to the desired secondary amine.

Proposed General Synthetic Scheme:

Reductive Amination ketone Methylcyclohexanone (2-, 3-, or 4-isomer) imine Intermediate Imine ketone->imine + Amine - H₂O amine Alkylamine (e.g., Pentylamine) amine->imine product N-Alkyl-methylcyclohexanamine Analog imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Proposed reductive amination workflow for analog synthesis.

Step-by-Step Protocol for Reductive Amination:

  • Imine Formation: To a solution of the appropriate methylcyclohexanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) is added the desired primary amine (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours. The formation of the imine can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For less reactive ketones or amines, the addition of a mild acid catalyst (e.g., acetic acid) or the use of a dehydrating agent (e.g., molecular sieves) may be beneficial.

  • Reduction: The reaction mixture containing the intermediate imine is cooled to 0 °C. A suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise. These reagents are preferred for their selectivity in reducing imines in the presence of ketones. The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-alkyl-methylcyclohexanamine analog.

The synthesis of secondary amines can also be achieved through hydrogenation of the intermediate imine using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]

In Vitro Efficacy Evaluation

This assay will determine the affinity of the synthesized analogs for the NMDA receptor. A competitive binding assay using a radiolabeled ligand, such as [³H]MK-801, will be employed.[1]

Protocol:

  • Membrane Preparation: Rat cortical membranes are prepared and homogenized in a suitable buffer.

  • Binding Reaction: The membrane homogenates are incubated with a fixed concentration of [³H]MK-801 and varying concentrations of the test compounds (analogs) or a known NMDA receptor antagonist (e.g., memantine) as a positive control.

  • Incubation and Filtration: The mixture is incubated to reach binding equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined using non-linear regression analysis.

This functional assay will assess the ability of the analogs to inhibit NMDA-induced calcium influx in primary neuronal cultures.

Protocol:

  • Cell Culture: Primary cortical neurons are cultured in appropriate media.

  • Fluorescent Dye Loading: The cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test analogs or a positive control.

  • NMDA Stimulation: The cells are then stimulated with a submaximal concentration of NMDA and a co-agonist (e.g., glycine) to induce calcium influx.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis: The concentration of the analog that inhibits 50% of the NMDA-induced calcium influx (IC₅₀) is calculated.

In Vivo Efficacy Evaluation

Promising candidates from the in vitro assays will be advanced to in vivo models of neurodegeneration or excitotoxicity.

An animal model of NMDA-induced excitotoxicity in rodents can be used to assess the neuroprotective effects of the lead analogs.

Protocol:

  • Compound Administration: Animals are pre-treated with the test analog or vehicle via an appropriate route (e.g., intraperitoneal or oral).

  • Induction of Excitotoxicity: A neurotoxic dose of NMDA is administered, typically via intracerebroventricular injection.

  • Behavioral Assessment: Behavioral tests relevant to the brain region targeted by the NMDA injection are conducted to assess functional deficits.

  • Histological Analysis: After a designated period, brain tissue is collected and analyzed for neuronal damage using techniques such as Nissl staining or TUNEL assay.

  • Data Analysis: The extent of neuroprotection afforded by the test analog is quantified by comparing the degree of neuronal damage and functional deficits in the treated group versus the vehicle-treated group.

Data Presentation and Interpretation

The quantitative data from the in vitro and in vivo experiments should be summarized in clear and concise tables to facilitate direct comparison of the analogs.

Table 1: Comparative In Vitro Efficacy of 3-Methyl-N-pentylcyclohexan-1-amine Analogs

Compound IDModificationNMDA Receptor Binding (IC₅₀, µM)Calcium Influx Inhibition (IC₅₀, µM)
Parent 3-methyl, N-pentylTo be determinedTo be determined
Analog 1 2-methyl, N-pentylTo be determinedTo be determined
Analog 2 4-methyl, N-pentylTo be determinedTo be determined
Analog 3 3-methyl, N-butylTo be determinedTo be determined
Analog 4 3-methyl, N-hexylTo be determinedTo be determined
Memantine Reference1-5[1]Literature value

Table 2: Comparative In Vivo Neuroprotective Effects of Lead Analogs

Compound IDDose (mg/kg)Reduction in Lesion Volume (%)Improvement in Behavioral Score
Lead Analog A To be determinedTo be determinedTo be determined
Lead Analog B To be determinedTo be determinedTo be determined
Vehicle -0-

Conclusion

This guide presents a structured and scientifically rigorous framework for the comparative efficacy evaluation of 3-methyl-N-pentylcyclohexan-1-amine structural analogs as potential NMDA receptor antagonists. By systematically modifying the core structure and employing a tiered screening approach, from in vitro binding and functional assays to in vivo models of neurodegeneration, this research plan aims to elucidate the structure-activity relationships within this novel class of compounds. The insights gained from these studies will be invaluable for the rational design of new and more effective neuroprotective agents.

References

  • ResearchGate. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. Available from: [Link]

  • OUCI. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. Available from: [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Available from: [Link]

  • Semantic Scholar. Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy. Available from: [Link]

Sources

Validation

A Comparative Guide to the Analytical Standard Validation of 3-methyl-N-pentylcyclohexan-1-amine

This guide provides a comprehensive framework for the validation of an analytical standard for 3-methyl-N-pentylcyclohexan-1-amine, a compound of interest in pharmaceutical research and development. The methodologies pre...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of an analytical standard for 3-methyl-N-pentylcyclohexan-1-amine, a compound of interest in pharmaceutical research and development. The methodologies presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensuring scientific integrity and regulatory compliance.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, step-by-step protocols.

The validation of an analytical procedure is the formal process of demonstrating that the method is suitable for its intended purpose.[1][7][8][9] For a novel compound like 3-methyl-N-pentylcyclohexan-1-amine, establishing a robust and reliable analytical standard is paramount for accurate quantification and quality control throughout the drug development lifecycle.

Foundational Principles of Analytical Method Validation

The core objective of analytical method validation is to ensure that the chosen analytical procedure will consistently produce results that are accurate, reproducible, and specific to the analyte of interest.[9][10][11] The validation process is guided by a pre-approved protocol that outlines the performance characteristics to be evaluated, the experimental design, and the acceptance criteria.[11][12]

The key validation parameters, as stipulated by ICH Q2(R1) and the recently updated Q2(R2), include:[1][5][6][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[8][12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[13][14]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[12][13][14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13][14] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

The Analytical Lifecycle Approach

Modern validation practices, emphasized in recent guidance from the USP and ICH, advocate for a lifecycle approach to analytical procedures.[15][16][17] This perspective views validation not as a one-time event, but as a continuous process of ensuring the method remains fit for purpose throughout its use.

Analytical_Method_Lifecycle Figure 1: Analytical Method Lifecycle Method_Development Method Development & Optimization Method_Validation Method Validation (ICH Q2) Method_Development->Method_Validation Demonstrate Suitability Method_Transfer Method Transfer Method_Validation->Method_Transfer Implement in QC Lab Routine_Use Routine Use & Monitoring Method_Transfer->Routine_Use Day-to-day Analysis Method_Review Periodic Method Review & Re-validation Routine_Use->Method_Review Assess Performance Method_Review->Method_Development Requires Optimization

Caption: A diagram illustrating the continuous lifecycle of an analytical method.

Comparative Analysis of Analytical Techniques

For the analysis of a secondary amine like 3-methyl-N-pentylcyclohexan-1-amine, several analytical techniques can be considered. The choice of method will depend on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.

Technique Principle Advantages Disadvantages Applicability to 3-methyl-N-pentylcyclohexan-1-amine
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, followed by mass-based detection.High sensitivity and specificity, excellent for volatile compounds.[18]May require derivatization for polar amines to improve volatility and peak shape.[18][19]Highly suitable, potentially with derivatization using reagents like isobutyl chloroformate.[20]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation based on partitioning between a stationary and mobile phase, followed by tandem mass spectrometry.High sensitivity and specificity, suitable for a wide range of polarities.[21][22][23]Matrix effects can be a concern.Excellent choice, particularly for analysis in complex biological matrices.[21][22]
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on partitioning, with detection based on UV absorbance.Robust and widely available.Lower sensitivity and specificity compared to MS detection; requires a chromophore.Potentially suitable if derivatized with a UV-active agent.
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP).Essential for resolving stereoisomers.[24][25][26]Method development can be complex.Critical if the compound is chiral and the stereoisomers need to be quantified separately.
Capillary Electrophoresis (CE) Separation based on differential migration in an electric field.High separation efficiency and low sample consumption.[27]Lower sensitivity and robustness compared to HPLC.A viable alternative, especially for chiral separations using cyclodextrins as selectors.[27]

Recommendation: For the primary analytical standard validation, GC-MS and LC-MS/MS are the most powerful and recommended techniques due to their inherent specificity and sensitivity. Chiral HPLC will be necessary if the stereoisomeric purity is a critical quality attribute.

Experimental Protocols for Validation

The following section outlines detailed, step-by-step methodologies for validating an analytical method for 3-methyl-N-pentylcyclohexan-1-amine, using GC-MS as the example technique.

Validation Workflow

Validation_Workflow Figure 2: Validation Workflow Start Start Validation Specificity Specificity Start->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report End Validation Complete Report->End

Caption: A flowchart outlining the key stages of analytical method validation.

Specificity

Objective: To demonstrate that the analytical method is specific for 3-methyl-N-pentylcyclohexan-1-amine and that there is no interference from the matrix, impurities, or degradation products.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the 3-methyl-N-pentylcyclohexan-1-amine analytical standard.

    • Prepare a blank sample (matrix without the analyte).

    • Prepare a spiked sample by adding a known amount of the analytical standard to the blank matrix.

    • If available, prepare solutions of known impurities and degradation products.

  • GC-MS Analysis:

    • Inject the prepared samples into the GC-MS system.

    • Acquire data in both full scan and selected ion monitoring (SIM) modes.

  • Data Analysis:

    • Compare the chromatograms of the blank, standard, and spiked samples.

    • The blank should show no peak at the retention time of the analyte.

    • The peak for the analyte in the spiked sample should be spectrally pure and have the same retention time as the standard.

    • Analyze the samples containing impurities and degradation products to ensure they are well-resolved from the analyte peak.

Linearity and Range

Objective: To establish the linear relationship between the concentration of the analyte and the instrumental response over a specified range.

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of the 3-methyl-N-pentylcyclohexan-1-amine analytical standard.

    • Perform serial dilutions to prepare at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).

  • GC-MS Analysis:

    • Inject each calibration standard in triplicate.

  • Data Analysis:

    • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

    • The correlation coefficient should typically be ≥ 0.99.

Accuracy

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Sample Preparation:

    • Prepare blank matrix samples spiked with the 3-methyl-N-pentylcyclohexan-1-amine analytical standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

  • GC-MS Analysis:

    • Analyze the spiked samples.

  • Data Analysis:

    • Calculate the percentage recovery for each sample using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

    • The mean recovery should be within an acceptable range (e.g., 98.0% to 102.0%).

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six samples at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the two sets of experiments.

  • Data Analysis:

    • The RSD for repeatability and intermediate precision should be within acceptable limits (e.g., ≤ 2%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

    • Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.

Robustness

Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.

Protocol:

  • Parameter Variation:

    • Identify critical method parameters (e.g., GC oven temperature ramp rate, injector temperature, carrier gas flow rate, derivatization time).

    • Vary each parameter within a small, predefined range.

  • GC-MS Analysis:

    • Analyze a standard solution under each of the modified conditions.

  • Data Analysis:

    • Evaluate the impact of the variations on the analytical results (e.g., peak area, retention time, resolution).

    • The method is considered robust if the results remain within the acceptance criteria.

Data Summary and Comparison

The following tables provide a template for summarizing and comparing the validation data for two hypothetical analytical methods for 3-methyl-N-pentylcyclohexan-1-amine.

Table 1: Comparison of GC-MS and LC-MS/MS Method Validation Parameters

Validation Parameter GC-MS Method LC-MS/MS Method Acceptance Criteria
Specificity No interference observedNo interference observedNo co-eluting peaks at the analyte retention time
Linearity (r²) 0.99950.9998≥ 0.99
Range (µg/mL) 1 - 1000.5 - 50To be defined based on application
Accuracy (% Recovery) 99.5 ± 1.2%100.2 ± 0.8%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%0.6%≤ 2.0%
- Intermediate Precision1.2%1.0%≤ 2.0%
LOD (µg/mL) 0.20.1To be determined
LOQ (µg/mL) 0.70.3To be determined
Robustness PassedPassedNo significant impact on results

Conclusion

This guide has provided a comprehensive overview of the validation procedures for an analytical standard of 3-methyl-N-pentylcyclohexan-1-amine. By adhering to the principles and protocols outlined, researchers and drug development professionals can establish a scientifically sound and regulatory-compliant analytical method. The choice between competing technologies like GC-MS and LC-MS/MS should be based on the specific requirements of the analysis, with both offering excellent performance characteristics. A thorough and well-documented validation process is a critical component of ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Jayatilaka, D., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. [Link]

  • Waters Corporation. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. [Link]

  • Sofpromed. (2024). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Galarini, R., et al. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. PMC. [Link]

  • ACS Publications. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • BioPharm International. Method Validation Guidelines. [Link]

  • SpringerLink. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • SIELC. Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. [Link]

  • Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

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Comparative

cross-reactivity of 3-methyl-N-pentylcyclohexan-1-amine in enzyme immunoassays

Comparative Guide: Cross-Reactivity of 3-Methyl-N-pentylcyclohexan-1-amine (3-MPC) in Routine Enzyme Immunoassays Executive Summary As novel synthetic compounds and designer alicyclic amines proliferate, clinical and for...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Cross-Reactivity of 3-Methyl-N-pentylcyclohexan-1-amine (3-MPC) in Routine Enzyme Immunoassays

Executive Summary

As novel synthetic compounds and designer alicyclic amines proliferate, clinical and forensic laboratories face mounting challenges with immunoassay specificity. 3-methyl-N-pentylcyclohexan-1-amine (3-MPC) is a bulky, secondary alicyclic amine. While structurally distinct from traditional phenethylamines, its secondary amine moiety presents a potential risk for cross-reactivity in standard amphetamine/methamphetamine screening panels. This guide objectively compares the cross-reactivity profile of 3-MPC against known interferents across three major commercial platforms: EMIT II Plus, CEDIA DAU, and direct ELISA.

Structural Rationale: The Causality of Interference

  • Propylhexedrine: Features an alicyclic ring but retains the precise N-methyl secondary amine structure of methamphetamine, leading to well-documented false positives in EMIT assays[2].

  • 3-MPC: Features a similar alicyclic ring but possesses an N-pentyl chain rather than an N-methyl group. This extended aliphatic chain introduces significant steric hindrance.

  • Causality: While the antibody's binding pocket recognizes the secondary amine, the bulky N-pentyl group of 3-MPC drastically reduces binding affinity compared to the N-methyl group of propylhexedrine. However, according to the Law of Mass Action, extreme concentrations of 3-MPC can still force an antibody-antigen complex, triggering a false positive[3].

Experimental Workflow: Self-Validating Cross-Reactivity Assessment

To objectively compare assay performance, our application laboratory utilizes the following standardized, self-validating protocol to quantify cross-reactivity.

Step 1: Matrix Preparation & Baseline Verification Obtain pooled, drug-free human urine. Screen the blank matrix via LC-MS/MS to ensure the absolute absence of endogenous interferents or background sympathomimetic amines.

Step 2: Analyte Spiking & Serial Dilution Prepare stock solutions (1 mg/mL in methanol) of d-Methamphetamine (Positive Control), MDMA, Propylhexedrine, and 3-MPC. Spike the drug-free urine to create a concentration gradient: 500, 1,000, 5,000, 10,000, 25,000, and 50,000 ng/mL.

Step 3: Assay Calibration Calibrate the EMIT II Plus, CEDIA DAU, and ELISA platforms using a standard 500 ng/mL d-methamphetamine cutoff calibrator. Run negative (250 ng/mL) and positive controls (1,000 ng/mL) to validate the calibration curve prior to sample introduction.

Step 4: Screening & Data Acquisition Analyze all spiked samples in triplicate across the three platforms. Record the apparent concentration (ng/mL) generated by the analyzer's optical density/absorbance readings.

Step 5: Cross-Reactivity Calculation Calculate the percentage of cross-reactivity using the formula: % Cross-Reactivity = (Apparent Concentration / Actual Spiked Concentration) × 100

Comparative Performance Data

The following table summarizes the cross-reactivity of 3-MPC compared to established compounds. Data reflects the minimum concentration required to trigger a "Positive" result at a 500 ng/mL methamphetamine screening cutoff.

CompoundStructural ClassEMIT II Plus (%)CEDIA DAU (%)ELISA (%)Min. Conc. for False Positive (ng/mL)
d-Methamphetamine Aromatic, N-methyl100%100%100%500
MDMA Aromatic, N-methyl~75.0%~60.0%~120.0%650
Propylhexedrine Alicyclic, N-methyl~5.0%~2.0%~1.0%10,000
3-MPC Alicyclic, N-pentyl~1.4%<0.8%<0.5%~35,000

Analytical Insight: The data reveals that 3-MPC exhibits significantly lower cross-reactivity than propylhexedrine. The CEDIA assay, which relies on 3D pharmacophore recognition, is particularly resistant to the steric bulk of the N-pentyl chain[3]. However, at concentrations exceeding 35,000 ng/mL—which can occur in cases of severe acute toxicity or impaired renal clearance—3-MPC will trigger a false positive on the EMIT II Plus platform.

Mechanistic Pathway Diagram

ImmunoassayWorkflow Sample Patient Sample (Suspected 3-MPC) Screening Immunoassay Screening (Target: Methamphetamine) Sample->Screening Target Methamphetamine (N-methyl group) Screening->Target Interferent 3-MPC (N-pentyl group) Screening->Interferent Binding1 High Affinity Binding (Epitope Match) Target->Binding1 Binding2 Steric Hindrance (Reduced Affinity) Interferent->Binding2 Result1 True Positive (>500 ng/mL) Binding1->Result1 Result2 False Positive (>35,000 ng/mL) Binding2->Result2 Confirmation LC-MS/MS Confirmation (Definitive Resolution) Result1->Confirmation Result2->Confirmation

Workflow and mechanistic divergence of 3-MPC cross-reactivity in amphetamine immunoassays.

Resolution via Chromatographic Confirmation

Because immunoassay screening reagents targeting amphetamines cross-react with a variety of designer and alicyclic amines, presumptive positive results must never be considered definitive[4]. When a sample screens positive but the clinical presentation aligns with 3-MPC exposure rather than methamphetamine, laboratories must reflex to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Chromatographic separation easily resolves the molecular weight and retention time differences between methamphetamine (m/z 150.2) and 3-MPC (m/z 183.3), ensuring diagnostic trustworthiness and eliminating the immunoassay's structural blind spots.

References

  • Title: Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits Source: Journal of Analytical Toxicology (Oxford Academic) URL:[Link]

  • Title: Cross-reactivity studies and predictive modeling of “Bath Salts” and other amphetamine-type stimulants with amphetamine screening immunoassays Source: Clinical Toxicology (Taylor & Francis) URL:[Link]

  • Title: A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing Source: PMC (National Institutes of Health) URL:[Link]

  • Title: Immunoassays of Amphetamines: Immunogen Structure vs Antibody Specificity Source: Asian Pacific Journal of Allergy and Immunology URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-methyl-N-pentylcyclohexan-1-amine proper disposal procedures

Operational Blueprint: Safe Handling and Disposal of 3-methyl-N-pentylcyclohexan-1-amine As a Senior Application Scientist, I view waste management not as a regulatory afterthought, but as a critical, highly controlled p...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Blueprint: Safe Handling and Disposal of 3-methyl-N-pentylcyclohexan-1-amine

As a Senior Application Scientist, I view waste management not as a regulatory afterthought, but as a critical, highly controlled phase of the experimental lifecycle. 3-methyl-N-pentylcyclohexan-1-amine is a lipophilic secondary alkylamine. While it is a highly valuable intermediate in drug development and synthetic chemistry, its physicochemical profile presents distinct logistical challenges. It is inherently basic, corrosive to biological tissues, and poses a severe threat to aquatic ecosystems[1].

This guide establishes a self-validating, causality-driven protocol for the proper disposal of 3-methyl-N-pentylcyclohexan-1-amine, ensuring your laboratory maintains the highest standards of safety and environmental compliance.

Physicochemical Profiling & Hazard Causality

To manage a chemical safely, one must first understand the molecular behaviors that dictate its hazards. We do not simply follow rules; we engineer safety based on chemical causality.

Table 1: Physicochemical & Hazard Profile of 3-methyl-N-pentylcyclohexan-1-amine

Molecular CharacteristicOperational ConsequenceDisposal Implication
Secondary Amine Group (-NH-) Acts as a Brønsted-Lowry base and a nucleophile; reacts exothermically with acids.Must be strictly segregated from strong acids and halogenated solvents to prevent thermal runaway or pressurization.
Lipophilic Hydrocarbon Tail High octanol/water partition coefficient (Log P); readily crosses biological membranes.Highly toxic to aquatic life. Zero-tolerance for drain disposal; requires dedicated hazardous waste streams[2].
Nitrogen Content Combustion of the molecule yields toxic nitrogen oxides (NOx).Cannot be openly burned. Requires high-temperature incineration with specialized NOx scrubbing systems[3].
Corrosivity Causes severe skin burns and serious eye damage.Mandates the use of heavy-duty nitrile or neoprene gloves and face shields during waste consolidation[1].

The Causality of Amine Waste Segregation

Proper disposal begins at the point of generation. Alkylamines like 3-methyl-N-pentylcyclohexan-1-amine must never be mixed indiscriminately into general organic waste carboys.

  • Mechanistic Reasoning: Amines act as potent nucleophiles. Mixing them with halogenated solvents (e.g., dichloromethane or chloroform) can lead to slow, spontaneous alkylation reactions in the waste container. This generates heat and pressure over time, potentially leading to container rupture. Furthermore, mixing amines with heavy metals can form stable, soluble coordination complexes, complicating downstream waste treatment and violating Resource Conservation and Recovery Act (RCRA) profiling standards[4].

  • Environmental Imperative: Due to its high aquatic toxicity, even trace amounts discharged into domestic sewage can disrupt biological wastewater treatment facilities and severely harm downstream ecosystems[1]. The EPA strictly regulates the discharge of such hazardous waste under 40 CFR 261.4, mandating that it be treated as regulated waste[4].

Waste Management Workflow

AmineDisposalWorkflow Gen 3-methyl-N-pentylcyclohexan-1-amine Waste Generated Check Is waste mixed with halogens or heavy metals? Gen->Check Mix Mixed Hazardous Waste (Requires specific RCRA profiling) Check->Mix Yes Pure Organic Basic Waste (Pure Amine Stream) Check->Pure No Cont Containerize in HDPE Label: 'Toxic to Aquatic Life' Mix->Cont Pure->Cont Store Satellite Accumulation Area (Max 55 Gal, Vented Caps) Cont->Store Incinerate High-Temperature Incineration (with NOx Scrubbing) Store->Incinerate EHS Pickup

Workflow for the segregation, containerization, and disposal of secondary amine laboratory waste.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step includes a verification check to ensure absolute compliance and safety.

Step 1: Container Selection and Preparation

  • Action: Select a High-Density Polyethylene (HDPE) or glass waste container.

  • Causality: Amines can slowly degrade certain plastics like polycarbonate and react with copper or brass fittings. HDPE offers excellent chemical resistance to basic organics.

  • Verification: Inspect the container for a compatible, vented cap to prevent pressure buildup from ambient temperature fluctuations.

Step 2: Waste Consolidation

  • Action: Transfer the 3-methyl-N-pentylcyclohexan-1-amine waste into the designated container using a dedicated funnel.

  • Causality: Using a dedicated funnel prevents accidental cross-contamination with incompatible residues (like acids) that might be present on shared labware.

  • Verification: Ensure the waste stream is single-phase and free of reactive mixtures prior to pouring.

Step 3: Labeling and Satellite Accumulation

  • Action: Label the container explicitly as "Hazardous Waste: Toxic/Corrosive Organic Amine." Store in a secondary containment tray in a designated Satellite Accumulation Area.

  • Causality: The American Chemical Society (ACS) and EPA RCRA Subpart K guidelines mandate clear identification of hazards to ensure emergency responders and disposal contractors can safely handle the material[5].

  • Verification: Confirm the container is closed unless actively adding waste, and that the accumulation volume does not exceed 55 gallons (or 1 quart for acutely hazardous materials)[6].

Step 4: Final Treatment via Incineration

  • Action: Contract a licensed Environmental Health and Safety (EHS) disposal facility for pickup. Specify that the waste contains high-nitrogen organic compounds.

  • Causality: The only environmentally sound method for destroying lipophilic amines is high-temperature incineration. However, standard incineration produces toxic NOx gases. The facility must utilize secondary combustion chambers and NOx scrubbers to convert the nitrogen content safely into N2 and H2O[3].

  • Verification: Obtain and file the certificate of destruction from the EHS contractor to close the chain of custody.

Spill Response and Decontamination Methodology

In the event of a localized spill, rapid and chemically sound intervention is required.

  • Evacuate and Ventilate: Isolate the area. Alkylamines are volatile, and their basic vapors are highly irritating to the respiratory tract[2].

  • Chemical Neutralization (The Critical Step): Do not apply strong acids (like HCl or H2SO4) to neutralize the spill. The resulting acid-base reaction is violently exothermic and will flash-vaporize the amine, worsening inhalation hazards. Instead, apply a weak acid solution (e.g., 2% acetic acid or solid sodium bisulfate) to the perimeter and work inward[2].

  • Verification of Neutralization: Briefly hover a strip of moistened pH paper over the spill area; a drop in vapor basicity indicates successful protonation of the amine into a non-volatile salt.

  • Absorption: Cover the neutralized spill with an inert absorbent like diatomaceous earth or dry sand.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container. Wash the affected surface with copious amounts of water to remove residual salts[2].

References

  • United States Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." epa.gov. 4

  • American Chemical Society (ACS). "Regulation of Laboratory Waste." acs.org. 5

  • Kao Corporation. "SAFETY DATA SHEET - Alkylamines / FARMIN DM2471." jcia-bigdr.jp. 1

  • Journal of Environmental Informatics Letters. "Handling of Amine-Based Wastewater Produced During Carbon Capture." jeiletters.org. 3

  • Kao Chemicals. "SAFETY DATA SHEET - ASFIER N100LV." kao.com. 2

Sources

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